2,6-DI-Tert-butylphenol
Description
This compound is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylphenol | |
|---|---|---|
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InChI |
InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |
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InChI Key |
DKCPKDPYUFEZCP-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |
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Molecular Formula |
C14H22O | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Related CAS |
24676-69-5 (potassium salt) | |
| Record name | 2,6-Di-tert-butylphenol | |
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DSSTOX Substance ID |
DTXSID6027052 | |
| Record name | 2,6-Di-tert-butylphenol | |
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Molecular Weight |
206.32 g/mol | |
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Physical Description |
2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
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| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |
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Boiling Point |
487 °F at 760 mmHg (USCG, 1999), 253 °C | |
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Flash Point |
greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |
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Solubility |
2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |
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Density |
0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |
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Vapor Pressure |
0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |
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Color/Form |
Light straw, crystalline solid, Colorless solid | |
CAS No. |
128-39-2 | |
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Melting Point |
97 °F (USCG, 1999), 37 °C, 36-37 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely utilized across various industries. It is an organic compound that appears as a colorless to light yellow solid.[1][2] Its primary applications stem from its potent antioxidant properties, which make it an effective stabilizer in hydrocarbon-based products such as plastics, petrochemicals, and aviation fuels, where it prevents gumming.[3] The two bulky tert-butyl groups flanking the hydroxyl group are key to its function, providing steric hindrance that enhances its stability and modulates its reactivity.[4] This guide provides a detailed overview of its chemical structure, properties, and relevant experimental methodologies.
Chemical Structure and Identification
This compound is systematically named 2,6-bis(1,1-dimethylethyl)phenol . The core of the molecule is a phenol ring, with two tert-butyl groups attached to the carbon atoms ortho to the hydroxyl group. This specific arrangement is crucial for its chemical behavior, particularly its role as a radical scavenger.
Key identifiers for this compound are:
-
IUPAC Name: this compound[2]
-
CAS Number: 128-39-2[3]
-
Molecular Formula: C₁₄H₂₂O[3]
-
InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N[2]
-
SMILES: CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O[2]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 206.32 | g/mol [2] |
| Appearance | White to light yellow crystalline solid | -[5] |
| Melting Point | 34 to 37 | °C[3] |
| Boiling Point | 253 | °C[3] |
| Density | 0.914 | g/cm³ at 20 °C[5] |
| Flash Point | 118 | °C (open cup)[6] |
| Autoignition Temperature | 375 | °C[2] |
| Vapor Pressure | <0.01 | mm Hg at 20 °C[5] |
| log Kow (Octanol/Water Partition Coefficient) | 4.92 | -[2] |
| Solubility | Insoluble in water and alkali; Soluble in ethanol, ether, benzene, and hydrocarbons. | - |
Reactivity and Antioxidant Mechanism
As a hindered phenol, 2,6-DTBP acts as a weak organic acid.[7] Its primary chemical utility is as a radical scavenger. The phenolic hydroxyl group can donate its hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further unwanted reactions.[4] This mechanism is fundamental to its role as an antioxidant in various materials.
Caption: Antioxidant mechanism of this compound.
Experimental Protocols
Industrial Synthesis: Friedel-Crafts Alkylation
The industrial production of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene.[3] A selective ortho-alkylation is crucial and is typically catalyzed by aluminium phenoxide.[3]
Methodology:
-
Catalyst Formation: An aluminum phenoxide catalyst is prepared.
-
Reaction: Phenol is reacted with two equivalents of isobutene in the presence of the catalyst.
-
Conditions: The reaction is carried out under specific temperature and pressure to favor the formation of the 2,6-disubstituted product over the thermodynamically more stable 2,4-isomer.[3]
-
Work-up: The catalyst is removed, typically by hydrolysis, and the product mixture is purified by distillation.
Caption: Industrial synthesis workflow for this compound.
Synthesis of 4-Amino-2,6-di-tert-butylphenol
2,6-DTBP serves as a precursor for other valuable compounds. An example is the synthesis of 4-amino-2,6-di-tert-butylphenol, an important antioxidant intermediate.[8] An efficient method involves nitrosation followed by reduction.[8][9]
Methodology:
-
Nitrosation: this compound is dissolved in ethanol. Sulfuric acid and an aqueous solution of sodium nitrite are added sequentially at room temperature to form 2,6-di-tert-butyl-4-nitrosophenol.[9]
-
Reduction: The intermediate 4-nitroso compound is then reduced to the corresponding amine. A common reducing agent for this step is sodium hydrosulfite in an aqueous sodium hydroxide solution.[1]
-
Isolation: The final product, 4-amino-2,6-di-tert-butylphenol, is collected by filtration, washed with water, and dried.[1]
Caption: Workflow for the synthesis of 4-amino-2,6-di-tert-butylphenol.
Conclusion
This compound is a compound of significant industrial importance, primarily due to its antioxidant capabilities derived from its unique sterically hindered phenolic structure. A thorough understanding of its chemical and physical properties, reactivity, and synthesis routes is essential for its effective application in research and development, particularly in the fields of materials science and drug development. The provided data and protocols offer a foundational guide for professionals working with this versatile molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ICSC 1611 - this compound [inchem.org]
- 7. This compound | 128-39-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,6-Di-tert-butylphenol (CAS 128-39-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Di-tert-butylphenol (2,6-DTBP), a sterically hindered phenolic compound with significant industrial and research applications. This document consolidates its physicochemical properties, spectroscopic data, synthesis and purification protocols, and biological activities, with a focus on its role as an antioxidant and its interactions with biological systems.
Physicochemical Properties
This compound is a colorless to light yellow crystalline solid at room temperature.[1] Its bulky tert-butyl groups ortho to the hydroxyl group are responsible for its unique steric and electronic properties.
| Property | Value | Reference |
| CAS Number | 128-39-2 | [2] |
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molecular Weight | 206.33 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
| Melting Point | 34-37 °C | [3] |
| Boiling Point | 253 °C | [3] |
| Density | 0.914 g/cm³ at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [2] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [3] |
| Flash Point | 118 °C (open cup) | [3] |
| logP (Octanol/Water) | 4.9 | [1] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the hydroxyl proton. | [4] |
| ¹³C NMR | Resonances for the distinct carbon atoms in the tert-butyl groups and the phenolic ring. | [5] |
| Infrared (IR) | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C vibrations of the aromatic ring and alkyl groups. | [6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed alkylation of phenol with isobutylene.[7]
Materials:
-
Phenol
-
Isobutylene
-
Phosphoric acid (catalyst)
-
Acetic acid (solvent)
-
Autoclave
Procedure:
-
A 100 mL autoclave is charged with 28 g of phenol, 4 g of phosphoric acid, and 20 g of acetic acid.
-
The mixture is heated to 120 °C.
-
34 g of isobutylene is gradually added to the heated mixture.
-
The reaction mixture is stirred at 120 °C for 3 hours.
-
After the reaction, the mixture is washed with water to remove phosphoric acid and acetic acid.
-
The product is then purified by distillation.
Another patented method involves the alkylation of phenol with isobutylene in the presence of an aluminum phenolate catalyst, which can achieve high selectivity for this compound.[8] The resulting product can be further purified by rectification and recrystallization from hydrocarbons to achieve high purity.[8]
Purification of this compound
High-purity this compound can be obtained through a combination of distillation and melt crystallization.[9][10]
Procedure:
-
The crude this compound is first subjected to vacuum distillation.
-
The distilled product is then purified by melt crystallization, which involves controlled cooling to crystallize the 2,6-DTBP, leaving impurities in the molten phase.[9]
-
A patented method describes a purification process involving alternate cooling and warming cycles around the melting point of 2,6-DTBP (35.0 ± 0.1 °C and 36.0 ± 0.1 °C) to achieve up to 100% purity.[9]
Analytical Methods
This compound can be analyzed using various chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the identification and quantification of 2,6-DTBP in various matrices, including food samples.[11][12]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier can be used for analysis. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[13]
Biological Activities and Signaling Pathways
This compound is primarily known for its antioxidant properties, which are attributed to the steric hindrance provided by the tert-butyl groups. This steric hindrance stabilizes the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby terminating radical chain reactions.[14]
Antioxidant Mechanism
The primary antioxidant mechanism of 2,6-DTBP involves hydrogen atom transfer (HAT) to scavenge free radicals.
Caption: Hydrogen atom transfer mechanism of 2,6-DTBP as a free radical scavenger.
Interaction with Retinoic Acid Receptor β (RARβ)
Recent studies have indicated that 2,6-DTBP and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), can interfere with the retinoic acid receptor β (RARβ).[15] This interaction is considered a molecular initiating event that can lead to downstream key events and potentially adverse outcomes, including carcinogenic risk.[15] The interference involves both DNA methylation and conformational changes in the receptor.[15]
Caption: Adverse outcome pathway of 2,6-DTBP and its metabolite via RARβ interference.
Neuroprotective Potential
Derivatives of this compound have demonstrated potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity in neuronal cells.[16] This suggests a therapeutic avenue for conditions involving ischemic stroke, highlighting the compound's low toxicity in these contexts.[16]
Safety and Handling
This compound is considered to have low acute toxicity. However, it can cause skin and eye irritation.[11] It is also classified as very toxic to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a versatile compound with well-established applications as an antioxidant. Its synthesis and purification are well-documented, and various analytical methods are available for its characterization. Emerging research into its biological activities, particularly its interaction with nuclear receptors and its potential as a neuroprotective agent, opens new avenues for investigation in the fields of toxicology and drug development. This guide provides a foundational understanding for researchers and professionals working with this important phenolic compound.
References
- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound(128-39-2) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
- 10. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 11. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 15. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2,6-Di-Tert-butylphenol from Phenol and Isobutylene
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Di-tert-butylphenol (2,6-DTBP) is a critical sterically hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industries, including petrochemicals, plastics, and pharmaceuticals.[1] It serves as a key intermediate in the synthesis of more complex antioxidants and active pharmaceutical ingredients.[2][3] The industrial production of 2,6-DTBP is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutylene.[1] Achieving high selectivity for the 2,6-disubstituted product over other isomers, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, is the principal challenge. This guide provides an in-depth overview of the synthesis, focusing on the catalytic systems, reaction mechanisms, experimental protocols, and key parameters that influence product yield and selectivity.
Reaction Pathway and Mechanism
The synthesis of 2,6-DTBP from phenol and isobutylene is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. The key to selectively synthesizing the 2,6-isomer lies in the choice of catalyst. While standard Brønsted acids tend to favor the thermodynamically more stable para-substituted product (4-tert-butylphenol and 2,4-di-tert-butylphenol), specialized catalysts are required for selective ortho-alkylation.[1]
Aluminum phenoxide, generated in situ by reacting aluminum with phenol, is the most common and effective catalyst for this purpose.[1][4][5] The aluminum atom coordinates with the oxygen of the phenol, forming a bulky complex. This complex sterically hinders the para-position of the phenol ring, thereby directing the incoming electrophile (the tert-butyl carbocation generated from isobutylene) to the less hindered ortho-positions.
The overall reaction proceeds as follows:
C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]
The process can be visualized as a multi-step workflow from raw materials to the final purified product.
Figure 1: General workflow for the synthesis of this compound.
Key Synthesis Parameters and Quantitative Data
The success of the synthesis hinges on the careful control of several parameters. The choice of catalyst, reaction temperature, pressure, and molar ratio of reactants significantly impacts the conversion of phenol and the selectivity towards 2,6-DTBP.
Catalytic Systems
Aluminum-based catalysts are paramount for selective ortho-alkylation. Variations include aluminum phenoxide, aluminum tris-(2-tert-butylphenolate), and more complex phenoxyhydroaluminum acids.[4][6][7] The catalyst is typically prepared by dissolving aluminum metal in the phenol to be alkylated at elevated temperatures.[4][5]
Reaction Conditions
-
Temperature: Reaction temperatures generally range from 0°C to 150°C.[2][4][6] Lower temperatures (0°C to 80°C) can reduce the formation of the tri-substituted byproduct, 2,4,6-tri-tert-butylphenol, when using highly active catalysts like aluminum tris-(2-tert-butylphenolate).[4] Higher temperatures (100°C to 120°C) are common in processes using aluminum phenolate to ensure a sufficient reaction rate.[4][6]
-
Pressure: The reaction can be conducted under atmospheric pressure by bubbling isobutylene gas through the reaction mixture or under elevated pressure (up to 25 bars or more) to maintain isobutylene in the liquid phase and increase its concentration.[4][6]
-
Reactant Ratio: A molar ratio of isobutylene to phenol of approximately 2.0 to 2.4 is often used to favor the formation of the di-substituted product.[5]
The following tables summarize quantitative data from various patented experimental procedures, showcasing the impact of different conditions on the final product distribution.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst System | Temperature (°C) | Pressure | Phenol Source | Key Feature | Reference |
|---|---|---|---|---|---|
| Aluminum Phenoxide | 100 - 150 | 4 - 50 atm | Phenol | Traditional high-temperature, high-pressure process. | [6][7] |
| Phenyloxy-ortho-tert-butylphenoxy-hydroaluminum acid | 100 - 110 | Atmospheric | Phenol + o-tert-butylphenol | Allows for high yield at atmospheric pressure. | [6] |
| Aluminum tris-(2-tert-butylphenolate) | 0 - 80 | 0.1 - 11 bars | 2-tert-butylphenol | High selectivity by alkylating an intermediate; reduces tri-substituted byproducts. | [4] |
| Aluminum dissolved in Phenol | 90 - 110 | 6 - 10 atm | Phenol | Industrial method yielding up to 85% 2,6-DTBP in crude alkylate. |[8] |
Table 2: Representative Product Composition from an Optimized Synthesis Data derived from an experiment using a phenyloxy-ortho-tert-butylphenoxy-hydroaluminum acid catalyst at 110°C and atmospheric pressure.[6]
| Component | Composition (% by weight) |
| This compound | 80.1 |
| ortho-tert-butylphenol | 10.5 |
| 2,4,6-Tri-tert-butylphenol | 9.0 |
| 2,4-Di-tert-butylphenol | 0.2 |
| Phenol (unreacted) | 0.2 |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific and patent literature, providing a framework for laboratory-scale synthesis.
Protocol 1: Synthesis using Phenyloxy-ortho-tert-butylphenoxy-hydroaluminum Acid Catalyst
This method, adapted from U.S. Patent 4,113,976A, demonstrates a high-yield synthesis at atmospheric pressure.[6]
Materials:
-
Phenol: 172.4 g
-
ortho-tert-butylphenol: 156 g
-
Catalyst [(C₆H₅O)₂(o-tert-C₄H₉C₆H₄O)₂Al]H: 74.98 g
-
Isobutylene gas
-
Deionized water
Equipment:
-
Glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.
-
Heating mantle.
-
Separatory funnel.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Charge the reactor with 172.4 g of phenol, 156 g of ortho-tert-butylphenol, and 74.98 g of the catalyst.
-
Heating: Heat the mixture to a temperature of 110°C with constant stirring.
-
Alkylation: Pass gaseous isobutylene through the reaction mixture via the gas inlet tube for a period of 8 hours while maintaining the temperature at 110°C.
-
Catalyst Deactivation: After the reaction is complete, cool the mixture and deactivate the catalyst by hydrolysis with an appropriate amount of water.
-
Work-up: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Purification: Subject the resulting crude alkylate to vacuum rectification (distillation). Collect the fraction corresponding to this compound. The expected product composition of the crude alkylate is approximately 80.1% this compound.[6] The purified product should be a colorless solid with a melting point of 34-37°C.[2]
Protocol 2: Low-Temperature Synthesis using Aluminum Tris-(2-tert-butylphenolate)
This method, adapted from U.S. Patent 5,091,594A, is designed to increase selectivity and reduce the formation of tri-alkylated byproducts by starting with 2-tert-butylphenol and operating at lower temperatures.[4]
Materials:
-
2-tert-butylphenol: 250 g (1.66 mol)
-
Aluminum tris-(2-tert-butylphenolate) catalyst: 5.7 mmol
-
Isobutylene (in excess)
-
Saturated aliphatic hydrocarbon (e.g., hexane) as a diluent: 200 ml
Equipment:
-
Pressure reactor equipped with a stirrer, cooling jacket, gas inlet, and pressure gauge.
Procedure:
-
Reactor Setup: In the pressure reactor, combine 250 g of 2-tert-butylphenol, 5.7 mmol of the aluminum tris-(2-tert-butylphenolate) catalyst, and 200 ml of the diluent.
-
Pressurization and Cooling: Cool the mixture to 10°C and pressurize the reactor with excess isobutylene to 1.5 bars.
-
Alkylation: Maintain the reaction at 10°C and 1.5 bars with vigorous stirring. The reaction progress can be monitored by gas chromatography.
-
Work-up and Purification: Once the desired conversion is achieved, depressurize the reactor and deactivate the catalyst. The product is then isolated and purified via vacuum distillation. This method is noted for producing a markedly reduced portion of the undesirable 2,4,6-tri-tert-butylphenol.[4]
Conclusion
The synthesis of this compound via the alkylation of phenol with isobutylene is a well-established industrial process. The key to a successful and high-yield synthesis lies in the use of ortho-directing aluminum phenoxide-based catalysts and the precise control of reaction conditions. By operating at optimized temperatures and pressures, and in some cases using 2-tert-butylphenol as an intermediate feedstock, it is possible to achieve high selectivity for the desired 2,6-isomer while minimizing the formation of less valuable byproducts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 7. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 8. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol for the Synthesis of 2,6-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol to produce 2,6-di-tert-butylphenol, a critical intermediate in the synthesis of antioxidants and various pharmaceuticals.[1] This document details the underlying reaction mechanism, optimized experimental protocols, and quantitative data to support process development and optimization.
Introduction
This compound is a sterically hindered phenol widely utilized as an antioxidant in industrial applications, including plastics, elastomers, and petroleum products, to prevent oxidative degradation.[1] Its derivatives are also important in the pharmaceutical industry. The most common industrial synthesis route is the Friedel-Crafts alkylation of phenol with isobutene, where careful control of reaction conditions is paramount to achieve high selectivity for the desired 2,6-disubstituted product over other isomers.[1]
Reaction Mechanism and Selectivity
The Friedel-Crafts alkylation of phenol proceeds via an electrophilic aromatic substitution mechanism. In the case of isobutene as the alkylating agent, a tert-butyl carbocation is generated, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director. However, for the synthesis of this compound, selective ortho-alkylation is required.
This selectivity is typically achieved through the use of an aluminum phenoxide catalyst, formed in situ from phenol and an aluminum source. The aluminum coordinates to the phenolic oxygen, and this complex sterically hinders the para-position, thereby directing the incoming tert-butyl groups to the ortho-positions.
Figure 1: Reaction pathway for the selective synthesis of this compound.
Quantitative Data from Experimental Studies
The following tables summarize the quantitative data from various experimental setups for the synthesis of this compound, highlighting the impact of different catalysts and reaction conditions on product yield and distribution.
Table 1: Influence of Catalyst on Product Distribution
| Catalyst | Temperature (°C) | Pressure | Alkylating Agent | 2,6-DTBP Yield (%) | Byproducts (%) | Reference |
| Aluminum Phenoxide | 100-110 | Atmospheric | Isobutylene | ~75 | 2-TBP (9%), 2,4-DTBP, 2,4,6-TTBP (9%) | [2] |
| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 110 | Atmospheric | Isobutylene | 80.1 | Phenol (0.2%), 2-TBP (10.5%), 2,4-DTBP (0.2%), 2,4,6-TTBP (9%) | [3] |
| Phosphoric Acid/Acetic Acid | 120 | Autoclave | Isobutylene | 0 | 2-TBP (14%), 4-TBP (11%), 2,4-DTBP (74%) | [4] |
2-TBP: 2-tert-butylphenol; 2,4-DTBP: 2,4-di-tert-butylphenol; 2,4,6-TTBP: 2,4,6-tri-tert-butylphenol
Table 2: Composition of Reaction Mixture and Purified Product
| Component | Initial Alkylate Composition (wt. %) | Purified Product Composition (wt. %) |
| This compound | up to 75 | 99.99 - 100 |
| ortho-tert-butylphenol | 9 | - |
| 2,4-di-tert-butylphenol | variable | - |
| 2,4,6-tri-tert-butylphenol | 9 | - |
(Data sourced from a Russian patent on the production and purification of this compound)[2]
Detailed Experimental Protocols
The following protocols are synthesized from industrial and laboratory procedures for the preparation of this compound.
General Laboratory Scale Synthesis
This protocol is based on the use of a modified aluminum phenolate catalyst.
Materials:
-
Phenol
-
ortho-tert-butylphenol
-
Aluminum phenolate
-
Isobutylene gas
-
Nitrogen gas
-
Deionized water
-
Aliphatic hydrocarbons (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer with hotplate
-
Thermometer
-
Gas flow meter
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Recrystallization apparatus
Procedure:
-
Catalyst Preparation (in situ): In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, a mixture of phenol and ortho-tert-butylphenol is charged under a nitrogen atmosphere. The appropriate amount of an aluminum-based catalyst, such as phenyloxyorthotertbutylphenoxyhydroaluminum acid (0.5 to 1% by weight as calculated for aluminum), is added.[3]
-
Reaction: The mixture is heated to 100-110°C with stirring.[3] Isobutylene gas is then passed through the reaction mixture at a controlled rate for approximately 8 hours.[3] The reaction progress can be monitored by gas chromatography.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is deactivated by the slow addition of water (hydrolysis).[3]
-
Purification: The organic layer is separated and subjected to vacuum rectification.[3] The fraction containing this compound is collected. For higher purity, this fraction can be further purified by recrystallization from an aliphatic hydrocarbon solvent.[3] The final product is a white crystalline solid.[2]
Industrial Production and Purification Overview
Industrial-scale production follows a similar principle but involves continuous processes and specialized equipment for purification.
Figure 2: Generalized workflow for the industrial production and purification of this compound.
Conclusion
The Friedel-Crafts alkylation of phenol with isobutene is a robust and scalable method for the synthesis of this compound. The key to achieving high yield and selectivity lies in the use of an appropriate catalyst, such as aluminum phenoxide, which directs the alkylation to the ortho positions. Careful control of reaction parameters and a multi-step purification process are essential for obtaining a high-purity product suitable for its diverse applications in the chemical and pharmaceutical industries. This guide provides the foundational knowledge and practical data necessary for researchers and professionals working on the synthesis and application of this important compound.
References
An In-depth Technical Guide on the Antioxidant Mechanism of 2,6-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant mechanism of 2,6-di-tert-butylphenol (2,6-DTBP), a synthetic phenolic antioxidant widely utilized across various industries. The document elucidates the core mechanisms of its antioxidant activity, focusing on radical scavenging and the inhibition of lipid peroxidation. Detailed experimental protocols for commonly employed antioxidant assays, including DPPH and ABTS, are provided to facilitate reproducible research. Furthermore, this guide explores the potential modulation of cellular signaling pathways, particularly the Nrf2 pathway, by 2,6-DTBP, drawing parallels from structurally related phenolic compounds. Quantitative data on its antioxidant efficacy are summarized, and key mechanistic and experimental workflows are visualized using Graphviz diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and their therapeutic applications.
Introduction
This compound (2,6-DTBP) is a sterically hindered phenolic compound with the chemical formula ( (CH₃)₃C )₂C₆H₃OH.[1] It is extensively used as an antioxidant and UV stabilizer in a variety of hydrocarbon-based products, including plastics, oils, and fuels.[1] Its efficacy as an antioxidant stems from the hydrogen-donating capability of its phenolic hydroxyl group, which is sterically shielded by two bulky tert-butyl groups at the ortho positions.[2] This structural arrangement enhances the stability of the resulting phenoxyl radical, a key feature of its radical-scavenging activity.[2] This guide delves into the fundamental mechanisms underpinning the antioxidant action of 2,6-DTBP, provides practical experimental methodologies for its evaluation, and discusses its potential interactions with cellular antioxidant defense pathways.
Core Antioxidant Mechanism: Radical Scavenging
The primary antioxidant mechanism of this compound is its ability to act as a radical scavenger. This process involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the radical chain reaction.
The key steps are as follows:
-
Hydrogen Atom Transfer (HAT): 2,6-DTBP donates its phenolic hydrogen to a reactive free radical (R•), forming a stable, sterically hindered phenoxyl radical and a non-radical species (RH).
-
Stabilization of the Phenoxyl Radical: The resulting 2,6-di-tert-butylphenoxyl radical is relatively stable due to the steric hindrance provided by the two bulky tert-butyl groups at the ortho positions. This steric shielding prevents the radical from readily participating in further propagation reactions. Resonance delocalization of the unpaired electron across the aromatic ring also contributes to its stability.
-
Termination Reactions: The stabilized phenoxyl radical can then undergo termination reactions, such as dimerization or reaction with another radical, to form non-radical products. For instance, it can react with a peroxyl radical (ROO•) to form stable products.[3]
Caption: Radical scavenging mechanism of this compound.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cellular membranes. 2,6-DTBP effectively inhibits lipid peroxidation by interrupting the propagation phase of this process.[2]
The mechanism involves:
-
Initiation: A lipid molecule (LH) is attacked by a free radical, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction.
-
Inhibition by 2,6-DTBP: 2,6-DTBP donates a hydrogen atom to the lipid peroxyl radical (LOO•), forming a lipid hydroperoxide (LOOH) and the stable 2,6-di-tert-butylphenoxyl radical. This action effectively breaks the chain reaction.
Caption: Inhibition of lipid peroxidation by this compound.
Quantitative Data on Antioxidant Activity
The antioxidant activity of phenolic compounds is often quantified using assays that measure their radical scavenging capacity, typically expressed as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not consistently reported across a wide range of studies, data for the structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP), provides a valuable point of reference.
| Assay | Test Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 2,4-di-tert-butylphenol | 60 | [4][5] |
| ABTS Radical Scavenging | 2,4-di-tert-butylphenol | 17 | [4][5] |
| Metal Chelating Activity | 2,4-di-tert-butylphenol | 20 | [4][5] |
Note: Lower IC50 values indicate higher antioxidant activity. The antioxidant efficacy of this compound derivatives has been shown to be significant in inhibiting lipid peroxidation in human erythrocyte membranes.[6][7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at various concentrations to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
References
- 1. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crossmark [crossmark.crossref.org]
Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butylphenol, a sterically hindered phenolic compound with significant applications as an antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials science.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.08 | t | 1H | Ar-H (para) |
| ~6.85 | d | 2H | Ar-H (meta) |
| ~5.15 | s | 1H | -OH |
| ~1.45 | s | 18H | -C(CH₃)₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum further confirms the symmetrical nature of this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~152.5 | C-OH (ipso) |
| ~135.8 | C-C(CH₃)₃ (ortho) |
| ~124.5 | C-H (meta) |
| ~122.9 | C-H (para) |
| ~34.4 | -C (CH₃)₃ |
| ~30.3 | -C(CH₃ )₃ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640 | Sharp, Weak | Free O-H stretch |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~2870 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1430 | Medium | C=C aromatic ring stretch |
| ~1235 | Strong | C-O stretch |
| ~1160 | Medium | C-H in-plane bend |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
Procedure:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular Ion) |
| 191 | High | [M - CH₃]⁺ |
| 175 | Low | [M - OCH₃]⁺ or [M - C₂H₅]⁺ |
| 149 | Medium | [M - C₄H₉]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Visualizations
The following diagrams illustrate the key spectroscopic pathways and workflows.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in EI-MS.
Caption: Correlation of NMR signals to the molecular structure of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-di-tert-butylphenol. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for obtaining high-quality spectra.
Introduction to this compound
This compound is a sterically hindered phenolic compound widely used as an antioxidant and UV stabilizer in various industrial applications, including plastics, elastomers, and petroleum products. Its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge free radicals, a process that is sterically facilitated by the bulky tert-butyl groups at the ortho positions. Understanding the precise chemical structure and electronic environment of this molecule is crucial for its application and for the development of new antioxidant compounds. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂ᵥ symmetry. This symmetry renders the two tert-butyl groups and the two meta-protons on the aromatic ring chemically equivalent.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| -C(CH₃)₃ | 1.44 | Singlet | 18H | N/A |
| Ar-H (meta) | 7.10 | Doublet | 2H | 7.7 |
| Ar-H (para) | 6.82 | Triplet | 1H | 7.7 |
| -OH | 5.07 | Singlet | 1H | N/A |
Note: Chemical shifts were recorded in CDCl₃ at 400 MHz and are referenced to TMS (δ = 0.00 ppm).
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound further confirms the molecule's symmetry, showing only four distinct signals for the aromatic carbons and two for the tert-butyl groups.
| Signal Assignment | Chemical Shift (δ) ppm |
| -C (CH₃)₃ | 34.4 |
| -C(C H₃)₃ | 30.3 |
| C -OH (ipso) | 152.0 |
| C -C(CH₃)₃ (ortho) | 135.8 |
| C -H (meta) | 126.1 |
| C -H (para) | 125.1 |
Note: Chemical shifts were recorded in CDCl₃ at 100 MHz and are referenced to the solvent peak (δ = 77.16 ppm).
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) to dissolve the sample. The volume of the solvent should be approximately 0.6-0.7 mL.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS. If not, a capillary containing TMS can be added to the NMR tube.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Spectral Width: A spectral width of 12-16 ppm is suitable for observing all proton signals.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.
Visualization of NMR Signal Relationships
The following diagrams illustrate the logical relationships between the different nuclei in this compound and their corresponding NMR signals.
Caption: ¹H NMR signal assignments and coupling for this compound.
Caption: ¹³C NMR signal assignments for this compound.
Spectral Interpretation and Structural Elucidation
The ¹H NMR spectrum clearly shows four distinct signals. The most upfield signal at 1.44 ppm is a sharp singlet integrating to 18 protons, unequivocally assigned to the two equivalent tert-butyl groups. The aromatic region displays a doublet at 7.10 ppm (2H) and a triplet at 6.82 ppm (1H). The doublet corresponds to the two meta-protons, which are coupled to the single para-proton. The para-proton appears as a triplet due to coupling with the two equivalent meta-protons. The phenolic hydroxyl proton appears as a broad singlet at 5.07 ppm; its chemical shift can be variable and is dependent on concentration and solvent.
The ¹³C NMR spectrum is also consistent with the proposed structure. The two signals for the tert-butyl groups appear at 34.4 ppm (quaternary carbon) and 30.3 ppm (methyl carbons). The aromatic carbons are well-resolved, with the ipso-carbon (attached to the -OH group) being the most deshielded at 152.0 ppm. The ortho-carbons (attached to the tert-butyl groups) resonate at 135.8 ppm, while the meta and para carbons appear at 126.1 and 125.1 ppm, respectively.
This comprehensive NMR analysis provides unambiguous confirmation of the structure of this compound and serves as a valuable reference for researchers in the fields of chemistry and drug development.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Di-Tert-butylphenol
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2,6-di-tert-butylphenol, a widely used antioxidant and chemical intermediate.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of this compound. It details the primary fragmentation pathways under electron ionization (EI), presents quantitative data from mass spectra, and outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Electron Ionization Mass Spectrum and Fragmentation Data
Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that are diagnostic for its structure. The mass spectrum is dominated by the molecular ion and a prominent fragment resulting from the loss of a methyl group.
Table 1: Key Mass Spectrometry Data for this compound
| Ion Description | m/z (amu) | Relative Abundance |
| Molecular Ion [M]•+ | 206 | High |
| [M-CH₃]⁺ | 191 | High |
| [M-C₄H₉]⁺ | 149 | Moderate |
| [M-C₄H₉-CO]⁺ | 121 | Low |
| [C₄H₉]⁺ | 57 | Moderate |
Data compiled from the NIST Mass Spectrometry Data Center.[1][2]
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 206). The most characteristic fragmentation is the loss of a methyl radical (•CH₃) from one of the tert-butyl groups to form a stable, resonance-stabilized cation at m/z 191. This is often the base peak in the spectrum. Subsequent fragmentations are less prominent but can involve the loss of a tert-butyl radical (•C₄H₉) or further fragmentation of the aromatic ring structure.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,6-Di-Tert-butylphenol Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of 2,6-di-tert-butylphenol using infrared (IR) spectroscopy, with a focus on identifying its characteristic functional groups. This compound is a member of the phenol class, characterized by two bulky tert-butyl groups at the 2 and 6 positions of the phenol ring[1]. This substitution pattern introduces significant steric hindrance, which influences its chemical properties and spectroscopic signature.
Core Functional Group Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound displays characteristic absorption bands for its hydroxyl, aromatic, and aliphatic moieties.
Hydroxyl (O-H) Group: The most prominent feature in the IR spectrum of phenols is the O-H stretching vibration[2][3]. In this compound, the steric hindrance from the adjacent tert-butyl groups significantly impacts this vibration. The bulky tert-butyl groups cause steric repulsion of the phenolic hydrogen, leading to an increase in the O-H stretching frequency[4][5]. Consequently, the absorption peak for the O-H stretch in 2,6-di-tert-butylphenols is shifted to higher frequencies (above 3640 cm⁻¹) compared to less hindered phenols[6]. In solution, the presence or absence of hydrogen bonding can cause this band to appear either as a sharp peak (free O-H) or a broad band (hydrogen-bonded O-H)[7][8][9].
Aromatic Ring: The presence of the benzene ring gives rise to several characteristic absorption bands:
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹[2][10].
-
C-C Stretching: In-ring carbon-carbon stretching vibrations in the aromatic ring result in bands at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[2][10].
-
C-H Bending: Out-of-plane ("oop") C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their exact position can provide information about the substitution pattern of the aromatic ring[2][10].
Tert-butyl Groups: The aliphatic tert-butyl groups also have distinct vibrational modes:
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituents are found in the 3000-2850 cm⁻¹ range[10].
-
C-H Bending: Methyl C-H bending (scissoring) and rocking vibrations are also present. The methyl rock is typically seen between 1370-1350 cm⁻¹[10].
Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O bond in phenols gives rise to a strong absorption band, typically in the range of 1260-1200 cm⁻¹[3]. Some sources also indicate C-O stretching absorptions at 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹[9].
Data Presentation: Vibrational Frequencies of this compound
The following table summarizes the key infrared absorption frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Hydroxyl | O-H Stretch | > 3640 | Frequency is higher due to steric hindrance from tert-butyl groups.[4][5][6] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds on a benzene ring.[2][10] |
| C-C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | Medium to strong absorptions.[2][10] | |
| C-H Bend (out-of-plane) | 900 - 675 | Can be indicative of the substitution pattern.[2][10] | |
| Tert-butyl Groups | C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching.[10] |
| C-H Bend (rocking) | 1370 - 1350 | Characteristic of methyl groups.[10] | |
| Phenolic | C-O Stretch | 1260 - 1200 | Strong absorption.[3] |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of this compound requires proper sample preparation and instrument operation. Below are detailed methodologies for common IR spectroscopy techniques.
Attenuated Total Reflectance (ATR) Spectroscopy
ATR-IR is a common and convenient method for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Sample Analysis: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Solution-Phase Spectroscopy
Analyzing the sample in a solution can provide information about intermolecular interactions, such as hydrogen bonding.
-
Solvent Selection: Choose an infrared-transparent solvent in the spectral regions of interest. Carbon tetrachloride (CCl₄) is a common choice for studying the O-H stretching region of phenols, although its use is now limited due to toxicity[4][5][6].
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration may need to be optimized to obtain a good signal without saturation of the detector.
-
Cell Preparation: Fill a liquid-phase IR cell (e.g., a sealed cell with NaCl or KBr windows) with the prepared solution. A reference cell containing the pure solvent should also be prepared.
-
Data Acquisition: Place the reference cell in the reference beam of the spectrometer and the sample cell in the sample beam. Record the spectrum. The instrument will subtract the solvent's absorption from the sample's spectrum.
Film Casting for Transmission Spectroscopy
A thin film of the sample can be prepared for analysis by transmission IR.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent, such as chloroform[11][12].
-
Film Casting: Deposit a drop of the solution onto an infrared-transparent window (e.g., a salt plate made of NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the window.
-
Data Acquisition: Place the window in the sample holder of the spectrometer and acquire the spectrum.
Mandatory Visualization
The following diagram illustrates the generalized workflow for performing an infrared spectroscopy experiment.
Caption: A flowchart of the experimental workflow for infrared spectroscopy analysis.
References
- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. adichemistry.com [adichemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecule Story: 2,6-Diisopropylphenol - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
Unveiling the Shield: A Technical Guide to the Steric Hindrance Effects in 2,6-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound that plays a crucial role in various scientific and industrial applications, most notably as an antioxidant.[1] Its unique chemical behavior is predominantly governed by the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups create a sterically crowded environment around the phenolic proton and the oxygen atom, profoundly influencing the molecule's reactivity, spectroscopic properties, and intermolecular interactions. This technical guide provides an in-depth exploration of the steric hindrance effects of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
The Impact of Steric Hindrance on Molecular Structure and Properties
The defining feature of this compound is the steric shield provided by the two tert-butyl groups. This steric hindrance forces the hydroxyl group to be coplanar with the benzene ring. A significant consequence of this crowded environment is the pronounced inhibition of intermolecular hydrogen bonding, a phenomenon readily observed in its physical and spectroscopic properties.[2]
Quantitative Structural and Spectroscopic Data
The steric strain imposed by the tert-butyl groups leads to distinct quantitative characteristics that differentiate this compound from less hindered phenols.
| Property | Value | Significance |
| Shortest Intermolecular O···O Distance | 3.1008 (11) Å | This relatively large distance confirms the absence of significant intermolecular hydrogen bonding, which is typically characterized by O···O distances of less than 3 Å.[2] |
| O-H Stretching Frequency (in CCl4) | ~3645 cm⁻¹ | The O-H stretching vibration in the infrared spectrum of this compound appears at a higher frequency compared to unhindered phenols (typically around 3610 cm⁻¹). This blue shift is a direct consequence of the steric compression of the O-H bond by the bulky tert-butyl groups, which strengthens the bond and increases the energy required for vibration. |
| ¹H NMR Chemical Shift (CDCl₃) | ||
| -OH proton | ~5.0 ppm | The chemical shift of the hydroxyl proton can vary with concentration and solvent, but its resonance is often a sharp singlet, further indicating the lack of hydrogen bonding. |
| Aromatic protons | ~7.1 ppm (d), ~6.8 ppm (t) | The signals for the aromatic protons are influenced by the electronic effects of the hydroxyl and tert-butyl groups. |
| tert-Butyl protons | ~1.4 ppm (s) | The 18 equivalent protons of the two tert-butyl groups give rise to a characteristic sharp singlet. |
| ¹³C NMR Chemical Shift (CDCl₃) | ||
| C-OH | ~152 ppm | The chemical shift of the carbon atom bearing the hydroxyl group. |
| C-C(CH₃)₃ | ~136 ppm | The chemical shifts of the carbon atoms attached to the tert-butyl groups. |
| Aromatic CH | ~123 ppm, ~118 ppm | The chemical shifts of the other aromatic carbon atoms. |
| C(CH₃)₃ | ~34 ppm | The chemical shift of the quaternary carbon of the tert-butyl groups. |
| CH₃ | ~30 ppm | The chemical shift of the methyl carbons of the tert-butyl groups. |
Steric Hindrance and Chemical Reactivity
The steric bulk of the tert-butyl groups is a double-edged sword, dictating the accessibility of the hydroxyl group and the phenoxide anion to incoming reagents. This steric hindrance significantly impacts various chemical reactions, often leading to reduced reaction rates or altered reaction pathways compared to unhindered phenols.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is severely hampered by the steric hindrance in this compound. The bulky tert-butyl groups physically block the backside attack of the phenoxide ion on the alkyl halide, making the formation of the corresponding ether challenging. While the reaction with a small electrophile like methyl iodide is possible, it often requires harsh conditions and results in low yields.
Experimental Protocol: Attempted Williamson Ether Synthesis of this compound with Methyl Iodide
-
Materials: this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. The evolution of hydrogen gas should be observed.
-
Heat the mixture to reflux for 2 hours to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture to room temperature and slowly add methyl iodide (1.2 eq) via syringe.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Expected Outcome: Due to the significant steric hindrance, the reaction is expected to proceed very slowly, if at all, resulting in a low yield of the corresponding methyl ether. The major component remaining is likely to be the starting material.
Esterification: The Fischer Esterification
Similar to etherification, the Fischer esterification of this compound with carboxylic acids is also challenging. The steric hindrance around the hydroxyl group impedes the approach of the protonated carboxylic acid, which is the key step in the esterification mechanism. Consequently, direct acid-catalyzed esterification of this compound is generally inefficient.
Experimental Protocol: Attempted Fischer Esterification of this compound with Acetic Acid
-
Materials: this compound, glacial acetic acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a large excess of glacial acetic acid (e.g., 10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for an extended period (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
-
Expected Outcome: The formation of the acetate ester is expected to be minimal due to the steric hindrance around the hydroxyl group. The starting material will likely be the predominant species in the reaction mixture.
Oxidation Reactions
The steric hindrance in this compound plays a critical role in its oxidation chemistry. While the hydroxyl group is sterically protected, the aromatic ring remains susceptible to oxidation. The bulky tert-butyl groups stabilize the resulting phenoxyl radical, which is a key intermediate in many of its antioxidant and other chemical reactions.
Experimental Protocol: Oxidation of this compound to 3,3',5,5'-Tetra-tert-butyldiphenoquinone
-
Materials: this compound, potassium ferricyanide (K₃[Fe(CN)₆]), potassium hydroxide (KOH), methanol, water.
-
Procedure:
-
Dissolve this compound in methanol in a beaker.
-
In a separate beaker, prepare a solution of potassium ferricyanide and potassium hydroxide in water.
-
While stirring vigorously, add the aqueous potassium ferricyanide solution to the methanolic solution of this compound.
-
A colored precipitate of 3,3',5,5'-tetra-tert-butyldiphenoquinone should form.
-
Continue stirring for 1 hour at room temperature.
-
Collect the precipitate by vacuum filtration, wash with water and then with cold methanol.
-
Dry the product in a desiccator.
-
The Antioxidant Mechanism: A Consequence of Steric Hindrance
The primary application of this compound and its derivatives is as antioxidants.[1] The steric hindrance is fundamental to this function. The mechanism involves the donation of the phenolic hydrogen atom to a free radical, which in turn generates a stable phenoxyl radical.
The stability of this phenoxyl radical is a direct result of two factors:
-
Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.
-
Steric Shielding: The bulky tert-butyl groups prevent the radical from easily participating in further reactions, such as dimerization or propagation of the radical chain. This steric protection significantly increases the lifetime of the phenoxyl radical, allowing it to effectively terminate radical chains.
Visualizing Steric Hindrance Effects
The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of this compound.
Caption: Steric hindrance in this compound blocks reagent access.
Caption: Antioxidant mechanism of this compound.
Conclusion
The steric hindrance imparted by the two ortho-tert-butyl groups is the defining characteristic of this compound, governing its molecular structure, spectroscopic properties, and chemical reactivity. This steric shielding significantly inhibits reactions that require direct access to the hydroxyl group, such as etherification and esterification, while playing a crucial role in its efficacy as an antioxidant by stabilizing the resulting phenoxyl radical. A thorough understanding of these steric effects is paramount for researchers and scientists working with this important chemical, particularly in the fields of materials science, organic synthesis, and drug development, where the controlled reactivity and stability of phenolic compounds are of utmost importance.
References
An In-depth Technical Guide to the Acidity and pKa of 2,6-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,6-di-tert-butylphenol, a sterically hindered phenol of significant industrial importance. This document delves into the quantitative aspects of its acidity, the structural factors governing its proton-donating ability, and detailed experimental protocols for pKa determination.
Executive Summary
This compound is a weak organic acid, a characteristic inherent to its phenolic structure.[1] Its acidity, quantified by the pKa value, is a critical parameter influencing its reactivity, solubility, and performance in various applications, notably as an antioxidant. The bulky tert-butyl groups at the ortho positions introduce significant steric hindrance, which modulates its acidic properties compared to unsubstituted phenol. This guide consolidates available quantitative data, outlines detailed experimental methodologies for pKa determination, and provides a visual representation of the structural and environmental factors that influence the acidity of this compound.
Quantitative Data on Acidity
Table 1: pKa Values of Di-tert-butylphenol Isomers
| Compound | pKa Value | Method | Solvent | Reference |
| This compound | 11.7 | Calculated (QSAR Toolbox) | Not Specified | |
| 2,4-Di-tert-butylphenol | 11.6 | Experimental | Not Specified | [2] |
| 2,4-Di-tert-butylphenol | 11.72 | Experimental | Not Specified | [3] |
| Phenol (for reference) | 9.88 | Experimental | Water | [1] |
The calculated pKa of 11.7 for this compound, being higher than that of phenol (pKa ≈ 9.88), indicates that it is a weaker acid.[1] This reduced acidity is a direct consequence of the electronic and steric effects of the two tert-butyl groups.
Factors Influencing Acidity
The acidity of this compound is a result of a complex interplay of several structural and environmental factors. The bulky tert-butyl groups at the ortho positions are the most significant contributors to its unique acidic character.
Steric Hindrance
The two tert-butyl groups flanking the hydroxyl group create a sterically hindered environment. This steric bulk inhibits the solvation of the corresponding phenoxide ion. Effective solvation is crucial for stabilizing the negative charge of the conjugate base, and its disruption leads to a less stable anion. Consequently, the equilibrium of the acid dissociation reaction is shifted towards the undissociated phenol, resulting in a higher pKa and lower acidity.
Electronic Effects
The tert-butyl groups are alkyl groups, which are known to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, subsequently, on the oxygen atom of the hydroxyl group. The increased electron density on the oxygen atom strengthens the O-H bond, making the proton more difficult to remove and thus decreasing the acidity of the phenol.
The logical relationship between the structure of this compound and its resulting acidity is depicted in the following diagram:
Experimental Protocols for pKa Determination
The pKa of phenolic compounds like this compound can be determined using several well-established experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Suitable solvent (e.g., a methanol-water mixture, due to the low water solubility of this compound)
-
Beakers and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[4]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[4][5]
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the 0.1 M HCl solution.[4][5]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[4][5]
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before recording.[4][5]
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[6]
The following diagram illustrates the general workflow for pKa determination by potentiometric titration:
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
A series of buffer solutions with a range of known pH values (e.g., pH 10 to 13)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
A suitable stock solvent in which this compound is soluble (e.g., methanol)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a constant final concentration.[2]
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the solution at a very low pH (fully protonated form) and a very high pH (fully deprotonated form) to determine the wavelengths of maximum absorbance for both species (λmax).
-
Record the UV-Vis spectra for all the buffered solutions.[7]
-
-
Data Collection: At a selected wavelength where the absorbance of the protonated and deprotonated forms differs significantly, record the absorbance for each buffered solution.
-
Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] Where:
-
A is the absorbance of the sample at a given pH.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
AA is the absorbance of the fully protonated (acidic) form. A plot of pH versus log[(A - AB) / (AA - A)] will yield a straight line with the pKa as the y-intercept.
-
Conclusion
This compound is a less acidic compound than its parent phenol, with a calculated pKa of approximately 11.7. This decreased acidity is primarily attributed to the steric hindrance and electron-donating inductive effects of the two ortho-tert-butyl groups, which destabilize the resulting phenoxide anion. The pKa of this and similar molecules can be reliably determined using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of its acidity is essential for optimizing its use as an antioxidant and for predicting its behavior in various chemical and biological systems.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pharmaguru.co [pharmaguru.co]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Comprehensive Technical Guide to the Solubility of 2,6-Di-Tert-butylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,6-di-tert-butylphenol, a sterically hindered phenol with significant applications as an antioxidant and stabilizer in various industries, including pharmaceuticals and materials science. Understanding its solubility in organic solvents is critical for its effective use in synthesis, formulation, and quality control.
Quantitative Solubility Data
This compound exhibits a generally high solubility in a range of common organic solvents, a consequence of its predominantly nonpolar molecular structure. However, precise quantitative solubility data in the public domain is limited. The available data, both qualitative and quantitative, is summarized in the table below.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Ethanol | Alcohol | Soluble | Not Specified |
| Methanol | Alcohol | Almost transparent | Not Specified |
| Diethyl Ether | Ether | Soluble | Not Specified |
| Acetone | Ketone | Soluble | Not Specified |
| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble | Not Specified |
| General Hydrocarbons | Hydrocarbon | Soluble | Not Specified |
| Water | Aqueous | 0.003 g/L | 20 |
Note: The term "Soluble" indicates that the source material qualitatively describes this compound as soluble in the respective solvent without providing specific quantitative values. The single quantitative value for water is provided for reference and comparison. The lack of extensive quantitative data highlights an area for further experimental investigation.
Experimental Protocols: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, remove the flask from the shaker and allow it to stand undisturbed at the same constant temperature to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, the syringe should be fitted with a syringe filter that is compatible with the organic solvent.
-
Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., UV-Vis or HPLC). Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Measure the concentration of the diluted sample and, accounting for the dilution factor, determine the concentration of the saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results. The average of the three determinations should be reported as the final solubility value.
Visualizing the Experimental Workflow
The logical flow of the shake-flask method for solubility determination can be visualized as follows:
Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of this compound.
An In-Depth Technical Guide to the Reaction Kinetics of 2,6-Di-Tert-butylphenol with Free Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound renowned for its antioxidant properties. Its unique structure, featuring bulky tert-butyl groups flanking the hydroxyl moiety, governs its reactivity towards free radicals, making it a subject of significant interest in the fields of materials science, food chemistry, and pharmacology. This technical guide provides a comprehensive overview of the reaction kinetics of 2,6-DTBP with key free radicals, including peroxyl, hydroxyl, and superoxide radicals. It details the underlying reaction mechanisms, presents available quantitative kinetic data, outlines experimental protocols for studying these reactions, and provides visual representations of the key processes.
Core Concepts: The Antioxidant Mechanism of this compound
The antioxidant activity of 2,6-DTBP is primarily attributed to its ability to act as a free radical scavenger. The principal mechanism is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. This process is facilitated by the steric hindrance provided by the two tert-butyl groups.[1][2] This steric shield makes the resulting phenoxyl radical exceptionally stable and less likely to participate in pro-oxidant chain reactions.[1][2]
The overall reaction can be generalized as:
ArOH + R• → ArO• + RH
Where:
-
ArOH represents this compound.
-
R• is a free radical (e.g., peroxyl, hydroxyl).
-
ArO• is the stable 2,6-di-tert-butylphenoxyl radical.
-
RH is the neutralized radical species.
Reaction Kinetics with Specific Free Radicals
The rate at which 2,6-DTBP scavenges free radicals is a critical determinant of its antioxidant efficacy. This section summarizes the available quantitative data for its reactions with peroxyl, hydroxyl, and superoxide radicals.
Peroxyl Radicals (ROO•)
Peroxyl radicals are key players in lipid peroxidation and the oxidative degradation of organic materials. The reaction of 2,6-DTBP with peroxyl radicals is a well-studied aspect of its antioxidant function. The steric hindrance of 2,6-DTBP influences the reaction rate, and the primary mechanism is hydrogen atom transfer from the phenolic hydroxyl group to the peroxyl radical.
The products of the oxidation of this compound with t-butyl peroxy radicals are primarily dialkyl-p-benzoquinones and tetraalkyl diphenoquinones.[3]
Hydroxyl Radicals (•OH)
The hydroxyl radical is one of the most reactive and damaging free radicals in biological systems. Due to its high reactivity, its reactions are often diffusion-controlled. While extensive experimental data for the solution-phase reaction of 2,6-DTBP with hydroxyl radicals is limited, computational studies on similar structures, such as 2,6-di-sec-butylphenol, suggest that the primary reaction pathway is hydrogen abstraction from the phenolic hydroxyl group.[2]
An estimated rate constant for the vapor-phase reaction of this compound with photochemically produced hydroxyl radicals is available.[4]
Superoxide Radicals (O₂•⁻)
The superoxide radical is a primary reactive oxygen species generated in biological systems. While direct kinetic data for the reaction of 2,6-DTBP with superoxide is scarce, studies on related phenolic compounds and superoxide dismutase (SOD) mimetics provide insights into its potential scavenging activity.[5] The mechanism is likely more complex than a simple HAT and may involve proton-coupled electron transfer (PCET).
Quantitative Kinetic Data
The following table summarizes the available quantitative data for the reaction of this compound with various free radicals.
| Free Radical | Rate Constant (k) | Temperature (°C) | Solvent/Phase | Method | Reference |
| tert-Butylperoxyl (t-BuOO•) | 4.00 x 10² M⁻¹s⁻¹ | 37 | Aqueous media | Kinetic Potentiometry | [6] |
| Hydroxyl (•OH) | 4.9 x 10⁻¹¹ cm³ molecule⁻¹s⁻¹ | 25 | Vapor Phase | Estimation Method | [4] |
Note: The data for the hydroxyl radical is for the vapor phase and serves as an estimate. Further research is needed to determine the solution-phase rate constant.
Experimental Protocols for Studying Reaction Kinetics
Several experimental techniques are employed to investigate the reaction kinetics of antioxidants with free radicals. Below are detailed methodologies for some of the key experiments.
DPPH Radical Scavenging Assay (UV-Vis Spectrophotometry)
This is a common and relatively simple method to screen for antioxidant activity.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it reacts with a hydrogen-donating antioxidant like 2,6-DTBP, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Prepare a series of concentrations of this compound in the same solvent.
-
-
Reaction Mixture:
-
In a cuvette, mix a defined volume of the DPPH solution with a defined volume of the 2,6-DTBP solution. A typical ratio is 1:1 (v/v).
-
A blank sample containing the solvent instead of the antioxidant solution should also be prepared.
-
-
Measurement:
-
Immediately after mixing, monitor the decrease in absorbance at 517 nm over time using a UV-Vis spectrophotometer.
-
Record the absorbance at regular intervals until the reaction reaches a plateau.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the initial absorbance of the DPPH solution and A_sample is the absorbance of the reaction mixture at a specific time.
-
The rate of reaction can be determined by plotting the concentration of DPPH versus time and fitting the data to an appropriate kinetic model.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.
Principle: The oxidation potential of an antioxidant is related to its ability to donate an electron. A lower oxidation potential indicates a stronger antioxidant.
Protocol:
-
Electrochemical Cell Setup:
-
A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
-
Measurement:
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back.
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
The oxidation potential (Epa) of 2,6-DTBP is determined from the position of the anodic peak in the voltammogram. This provides a measure of its ease of oxidation and, by extension, its antioxidant strength.
-
Stopped-Flow Spectrophotometry
This technique is ideal for studying the kinetics of fast reactions, often on the millisecond timescale.
Principle: Two reactant solutions are rapidly mixed, and the change in absorbance or fluorescence of the reaction mixture is monitored immediately after mixing.
Protocol:
-
Instrument Setup:
-
A stopped-flow instrument consists of two or more drive syringes that hold the reactant solutions, a mixing chamber, and an observation cell coupled to a spectrophotometer or fluorometer.
-
-
Solution Preparation:
-
Prepare a solution of the free radical (e.g., DPPH or a generated peroxyl radical) in one syringe and a solution of this compound in another.
-
-
Measurement:
-
The solutions are rapidly driven from the syringes into the mixing chamber and then into the observation cell, where the flow is abruptly stopped.
-
The change in absorbance or fluorescence is recorded as a function of time, starting from the moment of mixing.
-
-
Data Analysis:
-
The kinetic trace (absorbance/fluorescence vs. time) is fitted to a suitable kinetic model (e.g., first-order or second-order) to determine the rate constant of the reaction.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a powerful technique for the direct detection and characterization of free radicals.
Principle: EPR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides information about the identity and concentration of the radical species.
Protocol:
-
Sample Preparation:
-
Generate the free radical of interest in a suitable solvent. For short-lived radicals, a spin-trapping agent may be used to form a more stable radical adduct.
-
Add a solution of this compound to the radical-containing solution.
-
-
Measurement:
-
The reaction mixture is drawn into a capillary tube and placed in the EPR spectrometer.
-
The EPR spectrum is recorded over time to monitor the decay of the free radical signal as it is scavenged by the antioxidant.
-
-
Data Analysis:
-
The decrease in the intensity of the EPR signal corresponding to the free radical is proportional to its concentration.
-
The kinetic data can be analyzed to determine the rate constant of the scavenging reaction.
-
Signaling Pathways and Experimental Workflows
While 2,6-DTBP is primarily studied for its chemical antioxidant properties, its interaction with free radicals is a key event in mitigating oxidative stress, a process with profound implications for cellular signaling. The diagrams below illustrate the general reaction pathways and a typical experimental workflow for studying these kinetics.
Caption: Reaction of 2,6-DTBP with a peroxyl radical.
Caption: Reaction of 2,6-DTBP with a hydroxyl radical.
Caption: General workflow for kinetic analysis.
Conclusion
This compound stands as a potent antioxidant due to its sterically hindered phenolic structure, which facilitates the donation of a hydrogen atom to free radicals, forming a stable phenoxyl radical. The kinetics of these reactions are crucial for understanding its efficacy in various applications. While quantitative data for its reaction with peroxyl radicals is available, further experimental investigation, particularly using techniques like pulse radiolysis and stopped-flow spectrophotometry, is needed to accurately determine the solution-phase rate constants for its reactions with highly reactive species like hydroxyl and superoxide radicals. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue these important investigations.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Di-Tert-butylphenol
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-di-tert-butylphenol, a sterically hindered phenol widely utilized as an antioxidant and a precursor in the synthesis of more complex molecules.[1][2][3] The synthesis is achieved through the Friedel-Crafts alkylation of phenol with isobutylene, employing an aluminum-based catalyst to ensure selective ortho-alkylation.[1][4] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product. The expected yield and purity are also discussed, providing researchers, scientists, and drug development professionals with a comprehensive guide for producing high-purity this compound in a laboratory setting.
Introduction
This compound is a colorless, solid organic compound with significant industrial importance.[1] Its primary applications stem from its antioxidant properties, which are utilized to prevent degradation in a variety of hydrocarbon-based products, including plastics, petrochemicals, and aviation fuels.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex antioxidants and pharmaceuticals.[1][2]
The synthesis of this compound is typically accomplished via the Friedel-Crafts alkylation of phenol with isobutylene. The key to achieving high selectivity for the 2,6-disubstituted product over the thermodynamically favored 2,4-isomer lies in the choice of catalyst. While Brønsted acids tend to yield the 2,4-isomer, Lewis acids like aluminum phenoxide selectively direct the bulky tert-butyl groups to the ortho positions of the phenol ring.[1] This protocol details a laboratory-scale procedure utilizing an aluminum-based catalyst system to achieve a high yield and purity of this compound.
Materials and Methods
2.1 Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| Phenol | Reagent | Sigma-Aldrich | 108-95-2 |
| Isobutylene | ≥99% | Sigma-Aldrich | 115-11-7 |
| Aluminum Phenolate | Catalyst Grade | Strem Chemicals | 22442-83-5 |
| ortho-tert-butylphenol | ≥98% | Sigma-Aldrich | 88-18-6 |
| Heptane | ACS Reagent | Fisher Scientific | 142-82-5 |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
| Diethyl Ether | ACS Reagent | Fisher Scientific | 60-29-7 |
2.2 Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
NMR spectrometer
-
Melting point apparatus
Experimental Protocol
3.1 Catalyst Preparation (in situ)
A catalyst can be prepared in situ or a pre-made catalyst can be used. For an in-situ preparation, aluminum phenolate can be formed by reacting aluminum with phenol. However, for laboratory convenience, a pre-made catalyst is often used. The following protocol utilizes a specific hydroaluminum acid catalyst for high selectivity.
3.2 Alkylation Reaction
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add phenol (86.2 g) and the catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid (37.49 g).[4]
-
Heat the mixture to 110°C with stirring.[4]
-
Once the temperature is stable, introduce a steady stream of isobutylene gas through the gas inlet tube for approximately 8 hours.[4] The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
After 8 hours, stop the flow of isobutylene and allow the reaction mixture to cool to room temperature.
3.3 Work-up and Purification
-
The resulting alkylate contains the catalyst, which needs to be removed. This is achieved by hydrolysis with water.[4] Carefully add 100 mL of deionized water to the reaction mixture while stirring. An exothermic reaction will occur.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether to extract the organic components.
-
Wash the organic layer sequentially with 2 x 50 mL of 1 M HCl and 2 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the diethyl ether.
-
The crude product is then subjected to vacuum rectification to separate the desired this compound from unreacted starting materials and by-products such as ortho-tert-butylphenol and 2,4,6-tri-tert-butylphenol.[4][5]
-
For obtaining a product with purity exceeding 99%, recrystallization from a suitable solvent like n-heptane can be performed.[4]
Results and Characterization
The successful synthesis of this compound can be confirmed by its physical and spectroscopic properties.
4.1 Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 86.2 g | [4] |
| Isobutylene | Excess (gas flow for 8h) | [4] |
| Catalyst | 37.49 g | [4] |
| Reaction Conditions | ||
| Temperature | 110°C | [4] |
| Reaction Time | 8 hours | [4] |
| Pressure | Atmospheric | [4] |
| Product Composition (Crude Alkylate) | ||
| This compound | ~80.0% | [4] |
| ortho-tert-butylphenol | ~10.6% | [4] |
| 2,4-di-tert-butylphenol | ~0.4% | [4] |
| 2,4,6-tri-tert-butylphenol | ~9.0% | [4] |
| Phenol | ~0.2% | [4] |
| Final Product | ||
| Yield (after purification) | Up to 80% theoretical | [4] |
| Purity (after recrystallization) | >99% | [4][5] |
| Melting Point | 35.2°C | [4] |
4.2 Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.24 (s, 2H, Ar-H), 5.15 (s, 1H, OH), 1.39 (s, 18H, 2 x t-Bu).
-
¹³C NMR (CDCl₃): δ 149.8, 135.5, 125.5, 123.9, 34.4, 30.3.
Safety Precautions
-
Phenol is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isobutylene is a flammable gas. The reaction should be conducted in a well-ventilated area, away from ignition sources.
-
The hydrolysis of the aluminum catalyst is exothermic and should be performed with caution.
-
Always wear appropriate PPE when handling all chemicals.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 5. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
Application Notes: 2,6-Di-Tert-butylphenol as a Sterically Hindered Non-Nucleophilic Base
Introduction
2,6-Di-tert-butylphenol is an organic compound recognized for its significant steric hindrance due to the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[1] While its primary and most widespread application is as an industrial antioxidant and UV stabilizer to prevent degradation in plastics, fuels, and oils, its unique structural properties also allow it to function as a specialized, weakly basic reagent in organic synthesis.[1][2]
These application notes elucidate the principles and protocols for using this compound as a sterically hindered, non-nucleophilic base, focusing on its role as a proton scavenger in sensitive chemical transformations.
Principle of Action
Unlike conventional bases such as sodium hydroxide or triethylamine, this compound is a very weak acid (pKa ≈ 12) and, consequently, its conjugate base is weak.[3] Its utility does not stem from its ability to deprotonate a wide range of substrates. Instead, it serves as a highly effective proton scavenger or acid trap . In reactions that generate a strong acid byproduct (e.g., triflic acid, HBr), this compound can neutralize the acid.
The key advantages conferred by its structure are:
-
Steric Hindrance: The bulky tert-butyl groups shield the phenolic oxygen, rendering it a very poor nucleophile. This prevents the phenoxide from participating in unwanted side reactions, such as attacking electrophilic centers in the starting materials or products.
-
Weak Basicity: It is only basic enough to neutralize strong acids, leaving more sensitive functional groups untouched. This is advantageous over stronger amine bases (e.g., pyridine, triethylamine) which can be nucleophilic or catalyze side reactions.
-
Solubility: It is soluble in a wide range of common organic solvents, allowing it to be used in homogeneous reaction conditions.[3]
This combination of properties makes it an ideal choice for specific applications, such as protecting acid-sensitive functional groups during glycosylation or O-alkylation reactions.
Physicochemical and Comparative Data
Quantitative data for this compound is summarized below, alongside a comparison with other common non-nucleophilic bases to provide context for its relative basicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molar Mass | 206.32 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [3][4] |
| Melting Point | 34-37 °C | |
| Boiling Point | 253 °C | |
| pKa | ~12.16 | [3] |
| Vapor Pressure | <0.01 mmHg (at 20 °C) | |
| Solubility | Insoluble in water; soluble in alcohols, ethers, hydrocarbons. | [3] |
Table 2: pKa Comparison of Non-Nucleophilic Bases (Conjugate Acids)
| Base | pKa of Conjugate Acid | Class |
| This compound | ~12.16 | Hindered Phenol |
| 2,6-Di-tert-butylpyridine | 3.58 | Hindered Amine |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Hindered Amine |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Amidine |
| Lithium diisopropylamide (LDA) | 36 | Metal Amide |
Experimental Protocols
The following is a representative protocol for the use of this compound as an acid scavenger in the O-alkylation of a primary alcohol with an alkyl triflate. This reaction generates the strong acid byproduct, triflic acid (CF₃SO₃H), which can cause decomposition of the product or starting materials if not neutralized.
Protocol 1: O-Alkylation of a Primary Alcohol using an Alkyl Triflate
Objective: To synthesize an ether from a primary alcohol and an alkyl triflate, using this compound to scavenge the triflic acid byproduct.
Materials:
-
Primary Alcohol (e.g., 1-Octanol)
-
Alkyl Triflate (e.g., Methyl Triflate)
-
This compound (as acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried, 25 mL round-bottom flask under a nitrogen or argon atmosphere, add the primary alcohol (1.0 mmol, 1.0 eq).
-
Add this compound (1.1 mmol, 1.1 eq).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add the alkyl triflate (1.05 mmol, 1.05 eq) to the stirred solution via syringe over 5 minutes. Caution: Alkyl triflates are potent electrophiles and should be handled with care in a fume hood.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
-
Workup:
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain the desired ether and protonated this compound.
-
Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure ether product. The hindered phenol byproduct is non-polar and can be separated effectively.
-
Visualizations
Logical and Mechanistic Diagrams
The following diagrams illustrate the structural basis for the function of this compound and its role in a chemical reaction.
Experimental Workflow
This diagram outlines the procedural flow for the O-alkylation protocol described above.
References
Applications of 2,6-Di-Tert-butylphenol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenol that serves as a versatile and crucial building block in organic synthesis. Its unique structural characteristics, particularly the bulky tert-butyl groups flanking the hydroxyl group, impart distinct reactivity, making it an invaluable reagent in a variety of transformations. This document provides detailed application notes and experimental protocols for the use of 2,6-DTBP in the synthesis of antioxidants, bioactive molecules, and as a specialized base.
Synthesis of Hindered Phenolic Antioxidants
The primary application of this compound is as a precursor to a wide range of high-molecular-weight phenolic antioxidants. These antioxidants are extensively used as stabilizers in polymers, plastics, and petrochemicals to prevent oxidative degradation.[1]
Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
A key intermediate in the synthesis of many complex antioxidants is methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, formed via a Michael addition of 2,6-DTBP to methyl acrylate.[1][2]
Reaction Scheme:
Experimental Protocol:
-
To a dry, inert-atmosphere flask, add this compound (1.0-2.0 parts by weight) and heat to 80-90 °C under vacuum (4-6.6 kPa) for 15-20 minutes to remove moisture.
-
Cool the reaction mixture to approximately 70 °C and add sodium methoxide (0.1-0.2 parts by weight) under a nitrogen atmosphere.
-
Slowly heat the mixture to 120 °C with stirring to distill off methanol.
-
Cool the reaction vessel to below 60 °C and slowly add methyl acrylate (0.5-1.0 parts by weight) over 1.5 hours, maintaining the temperature between 60-75 °C.
-
After the addition is complete, maintain the reaction at 80-85 °C for 2-3 hours.
-
Increase the temperature to 120 °C and continue the reaction for another 1-1.5 hours.
-
The crude product can be purified by distillation or recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl acrylate | Sodium methoxide | 60-120 | 4.5-6.5 | 79.9 | [2] |
Synthesis of Antioxidant Irganox 1098
Irganox 1098, a highly effective and non-discoloring antioxidant, is synthesized from methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate through amidation with 1,6-hexanediamine.[1]
Reaction Scheme:
Experimental Protocol (General Procedure):
-
In a reaction vessel equipped with a stirrer and a distillation setup, charge methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and 1,6-hexanediamine in a molar ratio of approximately 2:1.
-
A catalyst, such as a sodium methoxide or a titanate, can be added to facilitate the reaction.
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to drive the amidation and distill off the methanol byproduct (typically 140-180 °C).
-
The reaction is monitored by the amount of methanol collected.
-
After completion, the product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst (example) | Temperature (°C) | Purity (%) | Reference |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 1,6-Hexanediamine | Sodium methoxide | 140-180 | >98.0 | [3] |
Synthesis of Bioactive Molecules
This compound serves as a starting material for the synthesis of various pharmaceutically active compounds.
Synthesis of Probucol
Probucol is a lipid-lowering agent with antioxidant properties. Its synthesis involves the reaction of a derivative of 2,6-DTBP, 2,6-di-tert-butyl-4-mercaptophenol, with acetone.[4]
Reaction Scheme:
Experimental Protocol:
-
To a suitable reactor, add 2,6-di-tert-butyl-4-mercaptophenol and acetone.
-
Add a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
-
The reaction is typically stirred at a controlled temperature until completion.
-
The product, Probucol, is then isolated and purified, often by recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Purity (%) | Reference |
| 2,6-Di-tert-butyl-4-mercaptophenol | Acetone | Strong Acid | High | Good | [5] |
Oxidative Coupling Reactions
The steric hindrance provided by the tert-butyl groups in 2,6-DTBP directs oxidative coupling reactions to the para position, enabling the synthesis of biphenol derivatives.
Synthesis of 4,4'-Biphenol
4,4'-Biphenol is a monomer used in the production of high-performance polymers. It can be synthesized from 2,6-DTBP in a two-step process involving oxidative coupling followed by dealkylation.[1]
Reaction Scheme:
Experimental Protocol:
Step 1 & 2: Oxidative Coupling to 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol
-
In a bubbler-type reactor, dissolve this compound (4.5 g, 0.022 mol) and a catalytic amount of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (0.5 g, 0.0012 mol) in toluene (50.0 mL).
-
Heat the mixture to 85 °C and introduce a heterogeneous catalyst (e.g., an alkaline phenols oxidation catalyst).
-
Supply oxygen at a controlled flow rate while stirring vigorously.
-
The reaction progress can be monitored by chromatography.
-
The resulting 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone can be reduced in a separate step using a reducing agent like hydrogen gas with a catalyst (e.g., Ru/C or Pt/C) to yield 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol.
Step 3: Dealkylation to 4,4'-Biphenol
-
The 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol is dissolved in a suitable solvent such as ethylbenzene.
-
A strong acid catalyst (e.g., trifluoromethanesulfonic acid) is added.
-
The mixture is heated to a high temperature (e.g., 120 °C) to effect dealkylation.
-
Upon cooling, the 4,4'-biphenol product precipitates and can be collected by filtration.
Quantitative Data:
| Starting Material | Product | Catalyst/Reagents | Temperature (°C) | Yield (%) | Reference |
| 3,3',5,5',-tetra-tert-butyl-diphenoquinone | 4,4'-Biphenol | 1. H₂/Ru on Carbon2. Trifluoromethane sulfonic acid | 130 then 120 | 88 | [1] |
Use as a Sterically Hindered Non-Nucleophilic Base
The bulky tert-butyl groups prevent the phenolic oxygen of 2,6-DTBP from acting as a nucleophile, while still allowing it to function as a proton scavenger. This property is valuable in reactions where a non-nucleophilic base is required to neutralize acid byproducts without interfering with the main reaction.
Application Note:
This compound and its derivatives, such as 2,6-di-tert-butyl-4-methylpyridine, are employed in reactions like glycosylations, silylations, and other acid-sensitive transformations. They effectively quench protons generated in situ, preventing side reactions and decomposition of sensitive functional groups. While a specific, detailed protocol is highly reaction-dependent, the general principle involves adding 1.1 to 2.0 equivalents of the hindered phenol relative to the acid generated.
Visualizations
Caption: Synthetic pathway to Irganox 1098.
Caption: Synthesis of 4,4'-Biphenol from 2,6-DTBP.
Caption: Workflow for Michael Addition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 3. 1,6-hexamethylene-bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), 23128-74-7 [thegoodscentscompany.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
Application Notes and Protocols: 2,6-Di-Tert-butylphenol as an Intermediate for Complex Antioxidant Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2,6-di-tert-butylphenol as a versatile starting material for the synthesis of complex, sterically hindered phenolic antioxidants. The following sections detail the synthesis of key intermediates and final antioxidant products, summarize relevant quantitative data, and illustrate the underlying molecular pathways influenced by these compounds.
Introduction
This compound is a widely utilized intermediate in the chemical industry, prized for its role in the synthesis of antioxidants and UV stabilizers.[1] Its bulky tert-butyl groups flanking the phenolic hydroxyl group create steric hindrance, which enhances the stability of the resulting phenoxyl radical formed during the antioxidant process, thereby increasing its efficacy in terminating free-radical chain reactions.[2] This characteristic makes it an ideal building block for creating more complex and potent antioxidants for use in polymers, fuels, and increasingly, in the development of therapeutic agents to combat oxidative stress-related diseases.[1][3]
This document outlines the synthesis of two prominent commercial antioxidants, Irganox 1010 and Irganox 1098, starting from this compound. It also provides insights into the antioxidant activity of these compounds and their modulatory effects on key cellular signaling pathways involved in oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways.
Synthesis of Key Intermediate: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
A crucial intermediate for the synthesis of many complex hindered phenolic antioxidants is methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This is synthesized via a Michael addition reaction between this compound and methyl acrylate.[4][5]
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add this compound (20.6 g).
-
Catalyst and Solvent Addition: Under a nitrogen atmosphere, add zinc carbonate (1.5% by mass of this compound) and tributyltin acetate (0.072 g). Heat the mixture under nitrogen until it melts to form a homogeneous reaction system.
-
Reactant Addition: Once the temperature of the reaction system reaches 70°C, slowly add methyl acrylate (8.24 g) through the dropping funnel.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 70°C for 30 minutes. Then, increase the temperature to 90°C and maintain it for 1 hour.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 80°C and neutralize it with dilute hydrochloric acid to induce product crystallization.
-
Purification: Filter the resulting solid and wash with 85% ethanol.[4] Dry the product under vacuum to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[4]
Quantitative Data:
| Product | Starting Materials | Catalyst | Yield | Purity | Melting Point |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | This compound, Methyl acrylate | Sodium methoxide | 79.9% - 81.1% | 98.55% - 98.60% | 62-64 °C |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | This compound, Methyl acrylate | Zinc carbonate, Tributyltin acetate | 99% | 99.5% | - |
Synthesis of Complex Antioxidants
Synthesis of Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))
Irganox 1010 is a high-molecular-weight hindered phenolic antioxidant known for its excellent compatibility and low volatility.[6][7] It is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol.[8]
-
Reaction Setup: In a one-liter reactor, charge methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (418 g), pentaerythritol (44.2 g), dibutyltin oxide (2.0 g) as a catalyst, and toluene (300 g) as the solvent.[8]
-
Reaction Conditions: Heat the mixture to 170-175°C with stirring.[8] The byproduct, methanol, along with the toluene solvent, will begin to distill off.[8]
-
Reaction Completion: Continue the reaction at this temperature until the distillation of methanol ceases, indicating the completion of the reaction.[8]
-
Purification: The resulting product can be purified by recrystallization to obtain fine granules of Irganox 1010.[8]
| Product | Starting Materials | Catalyst | Yield | Melting Point |
| Irganox 1010 | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, Pentaerythritol | Dibutyltin oxide | High | 110-125 °C |
Synthesis of Irganox 1098 (N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide))
Irganox 1098 is another effective hindered phenolic antioxidant, particularly suitable for stabilizing polyamides.[9] It is synthesized by the amidation of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with 1,6-hexanediamine.
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in an appropriate solvent such as xylene.
-
Reactant Addition: Add 1,6-hexanediamine to the solution. The molar ratio of the methyl ester to the diamine should be approximately 2:1.
-
Reaction Conditions: Heat the reaction mixture to reflux temperature to drive the amidation reaction, with the removal of the methanol byproduct.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Purification: Filter the solid product and wash with a suitable solvent (e.g., hexane) to remove any unreacted starting materials. Dry the purified N,N'-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] (Irganox 1098).
| Product | Starting Materials | Purity | Melting Point |
| Irganox 1098 | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 1,6-Hexanediamine | >98.0% (HPLC) | 158-162 °C |
Antioxidant Activity Assessment
The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH free radical.[[“]][11]
DPPH Radical Scavenging Assay Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Sample Preparation: Prepare solutions of the test compounds in ethanol or DMSO at various concentrations.[[“]]
-
Reaction: In a microplate well or a cuvette, mix the DPPH solution with the sample solution.[[“]] The total reaction volume is typically 200 µL.[[“]]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[[“]]
Comparative Antioxidant Activity:
| Compound | Assay | IC50 (µM) |
| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH | Rate constant comparable to Irganox 1010 |
| Irganox 1010 | - | - |
| Irganox 1098 | - | - |
Signaling Pathway Modulation
Hindered phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[12] Oxidative stress or the presence of electrophilic compounds can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[12][14] Phenolic antioxidants are known to activate this protective pathway.[15]
Caption: Activation of the Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[16] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines.[16] Phenolic antioxidants have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[9][17] They can block the degradation of IκB, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.[9][17]
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound serves as a fundamental and versatile platform for the synthesis of a wide array of complex and highly effective antioxidants. The synthetic routes to commercially significant antioxidants like Irganox 1010 and Irganox 1098 are well-established and scalable. Beyond their direct radical scavenging capabilities, these sterically hindered phenolic compounds exhibit significant biological activity through the modulation of critical cellular pathways such as Nrf2 and NF-κB. This dual action of direct antioxidant effect and cellular pathway modulation makes them and their derivatives promising candidates for further research and development in materials science, food chemistry, and therapeutics. The provided protocols and data serve as a valuable resource for researchers and professionals working in these fields.
References
- 1. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 2. N,N'-1,3-Propanediylbis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C37H58N2O4 | CID 112321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2017erp.com [2017erp.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] [myskinrecipes.com]
- 9. N,N'-Hexan-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamid] | 23128-74-7 [m.chemicalbook.com]
- 10. consensus.app [consensus.app]
- 11. N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyph… [cymitquimica.com]
- 12. The pathways and molecular mechanisms regulating Nrf2 activation in response to chemical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Butylated Hydroxytoluene (BHT) from 2,6-Di-tert-butylphenol
Introduction
Butylated hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a widely utilized synthetic antioxidant.[1] Its lipophilic nature and ability to scavenge free radicals make it an essential additive in a vast range of products, including foods, cosmetics, pharmaceuticals, fuels, oils, and polymers, to prevent oxidative degradation.[1] While the primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene, alternative pathways starting from 2,6-di-tert-butylphenol offer valuable routes for its preparation, particularly in research and specialized applications.[1][2][3]
This document provides detailed protocols for two distinct methods for synthesizing BHT from this compound:
-
A two-step method involving an aminomethylation reaction (a variant of the Mannich reaction) to form a benzylamine intermediate, followed by catalytic hydrogenolysis.[4]
-
A direct methylation method using methanol and formaldehyde.
These protocols are intended for researchers, scientists, and drug development professionals engaged in chemical synthesis and the development of antioxidant compounds.
Method 1: Two-Step Synthesis via Aminomethylation and Hydrogenolysis
This method proceeds in two distinct stages. First, this compound undergoes a Mannich-type reaction with formaldehyde and dimethylamine to yield N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. This intermediate is then subjected to catalytic hydrogenolysis to cleave the dimethylaminomethyl group and replace it with a methyl group, yielding the final BHT product.[4] This approach can achieve very high yields.[4]
Experimental Protocol
Step 1: Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine
-
Reagent Preparation: In a suitable reaction vessel, combine 30 g of formaldehyde and 45 g of dimethylamine.
-
Initial Cooling: Cool the mixture to a temperature between 5°C and 8°C. Maintain this temperature for 1 hour with stirring.
-
Addition of Phenol: Add a solution of 206 g of this compound dissolved in a 70% ethanol solution to the cooled mixture.
-
Reaction: Heat the resulting mixture to 85°C and maintain this temperature for 3 hours with continuous stirring.
-
Work-up:
-
Transfer the reaction mass to a reactor equipped for gas purging.
-
Heat the mass to a temperature between 110°C and 140°C.
-
Purge the reaction mass with an inert gas (e.g., nitrogen) containing 5-50% by volume of a secondary amine to remove volatile products such as ethanol, water, and bis-amine.[4]
-
Step 2: Hydrogenolysis to Butylated Hydroxytoluene (BHT)
-
Catalyst Addition: To the reactor containing the purified Mannich base from Step 1, add a conventional hydrogenation catalyst (e.g., platinum-based catalyst).[5]
-
Hydrogenation:
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture and separate the catalyst by hot filtration.[5]
-
The resulting catalysate contains the BHT product.
-
Purify the BHT by vacuum distillation at a pressure of 15-30 mm Hg and a temperature of 140°C to 180°C.[4]
-
Cool the distilled product to induce crystallization.
-
Reaction Pathway Diagram
Caption: Reaction scheme for the two-step synthesis of BHT.
Method 2: Direct Methylation with Methanol and Formaldehyde
This protocol describes a one-pot synthesis of BHT from this compound using methanol and formaldehyde in the presence of a base catalyst, such as triethylamine. This method offers a more direct route to the final product.
Experimental Protocol
-
Reactor Setup: Charge a reaction vessel with this compound, methanol, formaldehyde (as paraformaldehyde or formalin), and triethylamine.
-
Reagent Ratios: For every 1 mole of this compound, use 1 to 5 moles of formaldehyde and an appropriate amount of methanol to act as both a reagent and a solvent.[6]
-
Reaction Conditions:
-
Product Isolation and Purification:
-
After the reaction, the mixture will contain BHT, unreacted starting materials, and the catalyst.
-
Employ an evaporation or distillation step to remove the catalyst (triethylamine) and excess methanol.[6]
-
Further purification of the BHT product can be achieved through vacuum distillation or recrystallization.
-
Data Summary
The following tables summarize the key quantitative parameters for the described synthetic protocols.
Table 1: Reaction Parameters for Two-Step BHT Synthesis
| Parameter | Step 1: Aminomethylation | Step 2: Hydrogenolysis | Source |
| Key Reagents | This compound, Formaldehyde, Dimethylamine | N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, H₂ | [4] |
| Catalyst | - | Platinum (Pt) | [5] |
| Solvent | 70% Ethanol | - | [4] |
| Temperature | 85°C | 120°C - 160°C | [4] |
| Time | 3 hours | 4 hours | [4][5] |
| Yield | - | 98.7% (overall) | [4] |
Table 2: Reaction Parameters for Direct Methylation BHT Synthesis
| Parameter | Value | Source |
| Key Reagents | This compound, Methanol, Formaldehyde | [6] |
| Catalyst | Triethylamine | [6] |
| Temperature | 100°C - 200°C | [6] |
| Time | 1 - 10 hours | [6] |
| Yield | Not explicitly stated, but process is designed for high conversion. | [6] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of BHT from this compound.
Caption: General workflow for BHT synthesis and purification.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. High-efficiency catalyst CuSO 4 /SBA-15 toward butylated hydroxytoluene synthesis in a heterogeneous system - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07835J [pubs.rsc.org]
- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 5. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 6. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2,6-Di-Tert-butylphenol in Research and Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of 2,6-di-tert-butylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic phenolic compound widely used as an antioxidant in various industrial products, including plastics and lubricants.[1][2][3] Its potential to migrate into environmental and biological systems necessitates reliable analytical methods for its monitoring. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a member of the hindered phenols class, known for its antioxidant properties.[4] It is utilized as an additive in various materials to prevent oxidative degradation.[1] Consequently, its presence as a potential contaminant in food, environmental samples, and even pharmaceutical excipients is of increasing concern.[1][5] Monitoring the levels of this compound is crucial for quality control, safety assessment, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of this compound. This application note presents a validated GC-MS method for the quantitative determination of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Materials and Methods
1. Reagents and Standards
-
This compound analytical standard (≥99% purity)
-
Internal Standard (IS): 4-tert-butylphenol-d13 or other suitable deuterated analog
-
Solvents: Hexane, Dichloromethane, Methanol (HPLC or GC grade)
-
Reagents for extraction: Sodium chloride (analytical grade)
-
Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
3. Sample Preparation (Example: Solid-Phase Microextraction - SPME)
This protocol is adapted for the analysis of aqueous samples, such as wine or biological fluids.[6]
-
Place 10 mL of the sample into a 20 mL SPME glass vial.
-
Add approximately 2 g of NaCl to the vial to increase the ionic strength of the solution.
-
Spike the sample with 50 µL of the internal standard solution (e.g., at 5 mg/L).
-
Close the vial with a perforated cap and a Teflon-lined septum.
-
Incubate the vial at 40°C for 5-20 minutes for headspace SPME extraction.
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period (e.g., 20 minutes) at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Column | Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Oven Temperature Program | Initial: 50°C, hold for 1 min; Ramp: 10°C/min to 300°C, hold for 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 250 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for Quantification | |
| This compound | m/z 191 (quantifier), 206 (qualifier)[4] |
| Internal Standard | Dependent on the chosen standard |
Results and Discussion
Chromatographic Performance
Under the specified GC conditions, this compound is well-resolved from other matrix components. The use of a non-polar column like a 5% diphenyl / 95% dimethyl polysiloxane phase provides good peak shape and retention time stability.
Mass Spectral Characterization
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak [M]+ at m/z 206 and a prominent fragment ion at m/z 191, corresponding to the loss of a methyl group.[4] These ions are suitable for use in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.
Quantitative Data
The following table summarizes quantitative data for this compound found in various samples as reported in the literature.
| Sample Matrix | Concentration Range (ng/g or ng/mL) | Analytical Method | Reference |
| Fish (muscle) | tr - 3.9 ng/g | GC-MS (SIM) | [1][5] |
| Fish (viscera) | tr | GC-MS (SIM) | [1][5] |
| Human Serum | Not Quantified (Detected) | GC-MS | |
| Wine | 1 - 100 µg/L | GC-MS (SPME) |
tr: trace amounts
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. The use of appropriate sample preparation techniques, such as SPME, coupled with optimized GC-MS parameters in SIM mode, allows for low-level detection and accurate quantification. This methodology is well-suited for applications in quality control, environmental monitoring, and safety assessment within the research and pharmaceutical development sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiv.int [oiv.int]
- 7. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes: Use of 2,6-Di-Tert-butylphenol in Radical Scavenging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely recognized for its antioxidant properties.[1] Its sterically hindered phenolic hydroxyl group is key to its function as a potent radical scavenger, enabling it to neutralize free radicals and inhibit oxidative processes. This characteristic makes 2,6-DTBP and its derivatives valuable molecules in various industrial applications, including as stabilizers in plastics and petrochemicals to prevent degradation.[1][2] In the realm of biomedical research, these compounds are investigated for their potential therapeutic effects in conditions associated with oxidative stress.[2]
These application notes provide detailed protocols for assessing the radical scavenging activity of 2,6-DTBP using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. Additionally, a summary of quantitative data and a diagram of a relevant cellular signaling pathway are included to offer a comprehensive resource for researchers.
Principle of Radical Scavenging
Phenolic compounds like 2,6-DTBP exert their antioxidant effects primarily through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups at the ortho positions, which prevents it from initiating further radical reactions.[3]
Data Presentation
The radical scavenging activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant potency.
| Compound | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | Reference |
| This compound | DPPH | Varies | ~0.75 | [2] |
| This compound derivative with pyridine moiety | DPPH | - | Prolonged action | [3] |
| 4,4'-Methylenebis(this compound) | DPPH | 2324.78 | - | [4] |
| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | Lipid Peroxidation | More effective than BHT | - | [5] |
| 3,5-Di-tert-butyl-4-hydroxybenzohydrazide | Lipid Peroxidation | Most effective (37% inhibition) | - | [5] |
Note: The antioxidant activity of these compounds can vary depending on the specific assay conditions, including solvent, pH, and reaction time.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep purple-colored molecule, by an antioxidant. The donation of a hydrogen atom from the antioxidant to DPPH results in the formation of the reduced, pale-yellow form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
This compound (or derivative)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of 2,6-DTBP in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample solution at different concentrations.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solvent.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound (or derivative)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of 2,6-DTBP in a suitable solvent and create a series of dilutions.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample solution at different concentrations.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample.
-
-
TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox at various concentrations, and the TEAC value of the sample is determined by comparing its scavenging activity to that of Trolox.[6]
Visualization of Workflows and Pathways
Experimental Workflow for Radical Scavenging Assays
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Antioxidant Efficacy of 2,6-Di-Tert-butylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol and its derivatives are synthetic phenolic compounds widely recognized for their potent antioxidant properties. These compounds are utilized as stabilizers in various industrial products, including plastics and petrochemicals, to prevent oxidative degradation.[1] In the realm of biomedical research, their ability to scavenge free radicals and inhibit oxidative stress has garnered significant interest for potential therapeutic applications, including neuroprotection and the mitigation of diseases associated with oxidative damage.[2]
The antioxidant mechanism of this compound derivatives is primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group. The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which enhances its stability and modulates its reactivity, making these compounds effective radical scavengers.[2][3] The general mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and forming a stable phenoxyl radical that does not readily participate in further oxidative chain reactions.[4]
This document provides detailed protocols for in vitro assays commonly used to evaluate the antioxidant efficacy of this compound derivatives, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are fundamental for screening and characterizing the antioxidant potential of novel derivatives.
Key Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of compounds.[5][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from violet to pale yellow.[5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[5][7]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
This compound derivative (test sample)
-
Positive control (e.g., Trolox, Ascorbic Acid, or Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.[8]
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of the this compound derivative in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution or positive control to separate wells.
-
Prepare a blank well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.[9]
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[10] The pre-formed ABTS•+ solution is blue-green, and in the presence of an antioxidant, it is reduced back to the colorless ABTS, leading to a decrease in absorbance at 734 nm.[11]
Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound derivative (test sample)
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8] This working solution should be prepared fresh for each assay.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of the this compound derivative and the positive control (Trolox) in a suitable solvent.
-
Prepare a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[13]
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.[14]
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized in a clear and structured format to facilitate comparison between different this compound derivatives.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Derivative A | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Derivative B | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control (e.g., BHT) | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: ABTS Radical Scavenging Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | TEAC (Trolox Equivalents) |
| Derivative A | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Derivative B | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control (Trolox) | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Radical Scavenging Mechanism of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 10. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
2,6-Di-Tert-butylphenol: A Comprehensive Guide to its Application as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2,6-di-tert-butylphenol as a stabilizer in polymers and plastics. It is intended to be a valuable resource for professionals in research, scientific, and drug development fields who are engaged in the formulation and evaluation of polymer-based materials.
Introduction
This compound (2,6-DTBP) is a sterically hindered phenolic antioxidant widely employed to protect polymeric materials from degradation.[1][2] Its primary function is to inhibit oxidative degradation caused by exposure to heat, light, and mechanical stress during processing and end-use.[3][4] This stabilization is crucial for maintaining the desired physical, mechanical, and aesthetic properties of polymers and plastics over their service life. The bulky tert-butyl groups at the ortho positions to the hydroxyl group are key to its high efficiency and low volatility.[5]
Mechanism of Action: Radical Scavenging
The primary mechanism by which this compound stabilizes polymers is through radical scavenging. During polymer degradation, highly reactive free radicals (R•) and peroxy radicals (ROO•) are generated, which propagate a chain reaction leading to the breakdown of the polymer matrix. 2,6-DTBP donates a hydrogen atom from its phenolic hydroxyl group to these radicals, neutralizing them and forming a stable, sterically hindered phenoxy radical. This phenoxy radical is unreactive and does not initiate new degradation chains, effectively terminating the oxidative cycle.[2][4]
Caption: Radical scavenging mechanism of this compound.
Applications in Polymers and Plastics
This compound is utilized in a variety of polymers to enhance their stability. Its applications include, but are not limited to:
-
Polyolefins: It is commonly used in polyethylene (PE) and polypropylene (PP) to improve their thermal and processing stability.[6]
-
Styrenic Polymers: It finds use in polystyrene (PS) and its copolymers.
-
Elastomers: It acts as an anti-aging agent in synthetic rubbers.[2]
Quantitative Performance Data
The following tables summarize the typical performance of this compound as a stabilizer in common polymers. The data presented is illustrative and may vary depending on the specific polymer grade, processing conditions, and presence of other additives.
Table 1: Effect of this compound on Oxidative Induction Time (OIT) of Polyethylene (PE)
| Concentration of 2,6-DTBP (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0.0 (Control) | < 5 |
| 0.1 | 25 - 40 |
| 0.2 | 50 - 70 |
| 0.3 | 80 - 100 |
Table 2: Influence of this compound on Melt Flow Rate (MFR) of Polypropylene (PP) after Multiple Extrusions
| Concentration of 2,6-DTBP (wt%) | MFR (g/10 min) after 1st Extrusion | MFR (g/10 min) after 5th Extrusion | % Change in MFR |
| 0.0 (Control) | 4.2 | 8.5 | +102% |
| 0.1 | 4.1 | 5.3 | +29% |
| 0.2 | 4.0 | 4.6 | +15% |
Table 3: Impact of this compound on Tensile Strength of High-Density Polyethylene (HDPE) after UV Aging
| Concentration of 2,6-DTBP (wt%) | Initial Tensile Strength (MPa) | Tensile Strength after 500h UV Exposure (MPa) | % Retention of Tensile Strength |
| 0.0 (Control) | 25.1 | 12.3 | 49% |
| 0.2 | 25.3 | 21.8 | 86% |
| 0.4 | 25.5 | 23.7 | 93% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound as a polymer stabilizer are provided below.
Protocol 1: Determination of Oxidative Induction Time (OIT)
Standard: Based on ASTM D3895
Objective: To assess the thermal oxidative stability of a polymer formulation containing this compound.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing a known concentration of this compound is placed in an open aluminum DSC pan.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
The sample is heated to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
-
Isothermal Testing:
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
The time is recorded from the moment the oxygen is introduced until the onset of the exothermic oxidation peak.
-
-
Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram.
Caption: Experimental workflow for OIT determination.
Protocol 2: Measurement of Melt Flow Rate (MFR)
Standard: Based on ASTM D1238
Objective: To evaluate the effect of this compound on the processing stability of a polymer by measuring its melt viscosity.
Apparatus: Melt Flow Indexer
Procedure:
-
Sample Preparation: The polymer, compounded with the desired concentration of this compound, is used in pellet or powder form.
-
Instrument Setup:
-
The barrel of the melt flow indexer is preheated to the specified temperature for the polymer (e.g., 230°C for polypropylene).
-
The appropriate weight is selected for the piston according to the material standard (e.g., 2.16 kg for polypropylene).
-
-
Measurement:
-
A specified amount of the polymer (typically 3-8 grams) is loaded into the heated barrel.
-
After a specified pre-heating time, the piston with the selected weight is placed into the barrel.
-
The molten polymer is extruded through a standard die.
-
The extrudate is cut at regular intervals (e.g., every minute) and the cuttings are weighed.
-
-
Data Analysis: The MFR is calculated in grams per 10 minutes. A smaller change in MFR after processing (e.g., multiple extrusions) indicates better stabilization.
Protocol 3: Assessment of Tensile Properties
Standard: Based on ASTM D638
Objective: To determine the influence of this compound on the mechanical properties of a polymer, particularly after exposure to degradative conditions like UV radiation.
Apparatus: Universal Testing Machine (UTM) with an extensometer.
Procedure:
-
Specimen Preparation: Standard dumbbell-shaped specimens are prepared from the polymer containing this compound, typically by injection molding or compression molding.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing. For aging studies, specimens are exposed to UV radiation or heat for a specified duration.
-
Testing:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the specimen to measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis: The tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve. Higher retention of these properties after aging indicates better stabilization.
Caption: Workflow for tensile properties evaluation.
Conclusion
This compound is a highly effective and versatile stabilizer for a wide range of polymers and plastics. Its primary function as a radical scavenger significantly mitigates the degradative effects of thermo-oxidative and photo-oxidative stress. The protocols and data presented in this guide provide a framework for researchers and scientists to effectively evaluate and implement this compound in their polymer formulations to enhance product longevity and performance.
References
- 1. Oxidation induction time and oxidation onset temperature of polyethylene in air | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
Application Notes: 2,6-Di-tert-butylphenol for Fuel and Lubricant Stabilization
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic antioxidant widely utilized to enhance the stability and extend the service life of fuels and lubricants.[1][2] Its molecular structure, featuring a hydroxyl group shielded by two bulky tert-butyl groups, makes it an exceptionally effective radical scavenger.[3][4] This property allows it to interrupt the auto-oxidation chain reactions that degrade hydrocarbon-based products.[5] In fuels, this degradation leads to the formation of gums, sediments, and varnishes that can clog filters and injectors, while in lubricants, it results in increased viscosity, sludge formation, and the generation of corrosive acids.[2][3][6] The application of 2,6-DTBP mitigates these issues, ensuring optimal performance and longevity of engines and machinery.[3][7]
Mechanism of Action: Radical Scavenging
The primary function of 2,6-DTBP is to act as a primary antioxidant. It operates by donating the hydrogen atom from its phenolic hydroxyl group to terminate the chain reaction initiated by peroxy radicals (ROO•). These radicals are formed during the initial stages of hydrocarbon oxidation.
-
Chain Initiation: A hydrocarbon molecule (R-H) reacts with oxygen to form a free radical (R•).
-
Chain Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Chain Termination by 2,6-DTBP: 2,6-DTBP (ArOH) intervenes by donating its phenolic hydrogen to the peroxy radical. This neutralizes the radical, forming a stable hydroperoxide and a 2,6-DTBP-derived phenoxy radical (ArO•).
The resulting phenoxy radical is sterically hindered by the two tert-butyl groups, which makes it relatively stable and unable to continue the oxidation chain. This efficient scavenging of peroxy radicals significantly slows down the degradation process.[6][8]
Performance Data
The effectiveness of 2,6-DTBP is quantified through standardized tests that measure resistance to oxidation and thermal degradation.
Table 1: Performance of 2,6-DTBP in Fuel Stabilization
| Performance Metric | Test Method | Base Fuel | 2,6-DTBP Concentration | Result | Reference |
|---|---|---|---|---|---|
| Oxidation Stability (Induction Period) | ASTM D525 / EN 15751 (Rancimat) | Gasoline | 50-200 ppm | Increase in induction period by 2-5 times compared to unadditized fuel. | [3][5] |
| Gum Formation | ASTM D381 | Aviation Fuel | 100-300 ppm | Prevents gumming and deposit formation, ensuring fuel system cleanliness.[1][3] | [1][3][9] |
| Storage Stability | ASTM D4625 | Diesel Fuel | 50-150 ppm | Extends shelf life and maintains fuel quality during prolonged storage.[3] |[3] |
Table 2: Performance of 2,6-DTBP in Lubricant Stabilization
| Performance Metric | Test Method | Base Lubricant | 2,6-DTBP Concentration | Result | Reference |
|---|---|---|---|---|---|
| Oxidation Stability (Induction Time) | ASTM D2272 (RBOT) | Polyol Ester | 0.5 - 1.5% w/w | Proportional increase in oxidation induction time with increasing concentration.[8] | [8] |
| Thermal Stability (Deposit Weight) | FTM 791-3462 (Panel Coker) | Mineral Oil | 0.3 - 1.0% w/w | Significant reduction in coke and varnish deposits on heated surfaces. | [10][11] |
| Viscosity Change | ASTM D445 | Turbine Oil | 0.5% w/w | Limits kinematic viscosity increase to <5% after 1,000 hours at 120°C. | [12] |
| Acidity (TAN) Increase | ASTM D943 | Turbine Oil | 0.5 - 1.0% w/w | Slows the rate of increase in Total Acid Number (TAN), indicating reduced formation of corrosive acids. |[13] |
Experimental Protocols
The following protocols outline standardized methods for evaluating the performance of 2,6-DTBP as a stabilizer.
Protocol 1: Oxidation Stability by Rancimat Method (Based on EN 14112)
This method determines the oxidation stability of a sample by measuring its induction period under accelerated aging conditions.[14][15]
-
Objective: To measure the time until the onset of rapid oxidation. A longer induction time indicates better stability.[15]
-
Apparatus:
-
Reagents:
-
Deionized water.
-
Test sample (e.g., fuel or lubricant with and without 2,6-DTBP).
-
-
Procedure:
-
Prepare the instrument by setting the heating block to the desired temperature (e.g., 110°C for biodiesel, 120°C for oils).[14][15]
-
Fill a measuring vessel with 60 mL of deionized water and place it on the instrument.[15]
-
Accurately weigh a specified amount of the sample (typically 3 g) directly into a clean reaction vessel.[15]
-
Place the reaction vessel into the heating block and connect the tubing. Ensure the air inlet tube is immersed in the sample.[15]
-
Start the measurement. The instrument will pass a constant stream of air (e.g., 10 L/h) through the heated sample.[14]
-
Volatile oxidation products formed during the test are carried by the air stream into the measuring vessel containing deionized water.[15]
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period as acidic byproducts are absorbed.[15]
-
-
Data Interpretation: The result is reported as the induction period in hours. Compare the induction period of the base fluid with that of samples containing 2,6-DTBP.
Protocol 2: Thermal Stability by Panel Coker Test (Based on FTM-3462)
This test evaluates the tendency of lubricants to form coke and varnish on hot metal surfaces.[10][18]
-
Objective: To quantify the amount of high-temperature deposits formed by a lubricant.
-
Apparatus:
-
Procedure:
-
Weigh the clean, polished aluminum test panel.
-
Assemble the apparatus, placing the test panel in its heated housing and filling the sump with the test lubricant.
-
Set the test parameters. A typical condition is heating the panel to 600°F (315°C) for a duration of 8 hours.[10]
-
Start the test. The splasher mechanism will repeatedly splash the test lubricant onto the heated panel.[10]
-
At the end of the test period, turn off the apparatus and allow the panel to cool.
-
Carefully remove the test panel and rinse it with a suitable solvent to remove any remaining liquid oil.
-
Allow the panel to dry completely and then reweigh it.
-
-
Data Interpretation: The result is the weight of the deposits (in mg) formed on the panel. A lower deposit weight indicates better thermal stability. Compare the deposit weights from the base lubricant and the 2,6-DTBP-additized samples.
Protocol 3: Elastomer Compatibility (Based on ASTM D4289)
This protocol assesses the effect of a lubricant on standard elastomers, measuring changes in hardness and volume.[21][22][23]
-
Objective: To ensure the lubricant with the additive does not adversely affect seals and other elastomeric components.
-
Apparatus:
-
Procedure:
-
Measure the initial Durometer A hardness of the elastomer coupons.
-
Measure the initial volume of the coupons using the fluid displacement method (weigh in air, then weigh suspended in a liquid of known density).
-
Completely immerse the coupons in the test lubricant (with and without 2,6-DTBP) in a test tube.
-
Place the test tubes in the oven for a specified duration, typically 70 hours, at a set temperature (e.g., 150°C for nitrile elastomers).[23]
-
After the aging period, remove the coupons, cool them to room temperature, and lightly wipe them clean.
-
Within 60 minutes of removal, re-measure the Durometer A hardness.
-
Re-measure the volume using the same fluid displacement method.
-
-
Data Interpretation: Calculate the percentage change in volume and the change in Durometer A hardness points. Compare the results for the additized lubricant against the base lubricant and against specified limits to determine compatibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. minglanchem.com [minglanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. minglanchem.com [minglanchem.com]
- 8. smarteureka.com [smarteureka.com]
- 9. nbinno.com [nbinno.com]
- 10. petrolube.com [petrolube.com]
- 11. saemobilus.sae.org [saemobilus.sae.org]
- 12. lubricatin.com [lubricatin.com]
- 13. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 14. kemitek.org [kemitek.org]
- 15. metrohm.com [metrohm.com]
- 16. scribd.com [scribd.com]
- 17. selectscience.net [selectscience.net]
- 18. eu.falex.com [eu.falex.com]
- 19. Panel Coker – TriboTonic [tribotonic.com]
- 20. eu.falex.com [eu.falex.com]
- 21. store.astm.org [store.astm.org]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. kelid1.ir [kelid1.ir]
- 24. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Di-tert-butylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-tert-butylphenol. Our aim is to help you improve your product yield and purity by addressing common challenges encountered during this chemical process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields of this compound are often attributed to suboptimal reaction conditions or catalyst issues. Here are the primary factors to investigate:
-
Catalyst Choice and Preparation: The selective synthesis of this compound relies heavily on the use of a suitable Lewis acid catalyst, most commonly aluminum phenoxide.[1] Using a Brønsted acid catalyst, such as phosphoric or sulfuric acid, will favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol.[1][2] Ensure your aluminum phenoxide catalyst is properly prepared and activated. For instance, it can be formed by reacting triethyl aluminum with phenol.
-
Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can result in incomplete conversion, while excessively high temperatures can lead to the formation of undesired byproducts, including 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. A temperature range of 100-110°C is often optimal for this synthesis.[3]
-
Molar Ratio of Reactants: The molar ratio of isobutylene to phenol should be carefully controlled. An insufficient amount of isobutylene will lead to incomplete alkylation, resulting in a higher proportion of 2-tert-butylphenol. Conversely, a large excess of isobutylene can promote the formation of the tri-substituted byproduct, 2,4,6-tri-tert-butylphenol. A molar ratio of isobutylene to phenol between 1.9 and 2.6 is generally preferred.
-
Reaction Time: The duration of the reaction is crucial. If the reaction is stopped too early, the conversion of phenol and 2-tert-butylphenol will be incomplete. If it runs for too long, the formation of byproducts can increase. Monitoring the reaction progress using techniques like gas chromatography (GC) is recommended to determine the optimal reaction time.
Q2: I am observing a significant amount of 2,4-di-tert-butylphenol in my product mixture. How can I increase the selectivity for the 2,6-isomer?
A2: The formation of 2,4-di-tert-butylphenol is a common issue and is primarily influenced by the type of catalyst used.
-
Catalyst Selection: As mentioned, the use of a strong Lewis acid catalyst like aluminum phenoxide is essential for selective ortho-alkylation.[1] Brønsted acids favor para-alkylation, leading to the formation of 4-tert-butylphenol and subsequently 2,4-di-tert-butylphenol.[1][2] If you are using a catalyst system that may have Brønsted acidic character, consider switching to a well-defined aluminum phenoxide catalyst.
-
Catalyst Purity: Ensure that your catalyst is not contaminated with substances that could introduce Brønsted acidity.
Q3: How can I minimize the formation of the byproduct 2,4,6-tri-tert-butylphenol?
A3: The formation of 2,4,6-tri-tert-butylphenol occurs when the desired this compound undergoes further alkylation. To minimize this:
-
Control Isobutylene Concentration: Avoid a large excess of isobutylene. Carefully controlling the stoichiometry is crucial.
-
Reaction Time: As the reaction progresses, the concentration of this compound increases, making it more susceptible to further alkylation. Therefore, it is important to stop the reaction once the optimal yield of the desired product is reached, as determined by in-process monitoring.
-
Use of Diluents: The presence of saturated aliphatic or cycloaliphatic hydrocarbons as diluents can help to reduce the formation of 2,4,6-tri-tert-butylphenol.
Q4: What is the best way to purify the final product and remove the byproducts?
A4: The primary method for purifying this compound from the reaction mixture is fractional distillation under vacuum.[3][4] The different boiling points of the components allow for their separation. The typical composition of the crude reaction mixture can be up to 75% this compound, with other components being ortho-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[4] For achieving very high purity (up to 100%), a subsequent recrystallization step from a suitable solvent like an aliphatic hydrocarbon can be employed.[3][4]
Quantitative Data on Reaction Parameters
The following table summarizes the impact of different reaction conditions on the product distribution in the synthesis of this compound, based on experimental data from cited literature.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Phenol (%) | o-tert-butylphenol (%) | This compound (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| [(OC₆H₅)₃(o-tert-C₄H₉C₆H₄O)₁Al]H | 105 | 8 | 0.6 | 16.2 | 76.0 | 0.2 | 5.0 | [3] |
| [(OC₆H₅)₂(o-tert-C₄H₉C₆H₄O)₂Al]H | 110 | 8 | 0.2 | 10.5 | 80.1 | 0.2 | 9.0 | [3] |
| [(OC₆H₅)₁(o-tert-C₄H₉C₆H₄O)₃Al]H | 110 | 8 | 0.2 | 10.6 | 80.0 | 0.4 | 9.0 | [3] |
| Phosphoric Acid & Acetic Acid | 120 | 3 | 1.0 | 14.0 | 0.0 | 74.0 | 0.0 | [2] |
Experimental Protocols
Synthesis of this compound using a Modified Aluminum Phenoxide Catalyst [3]
-
Catalyst Preparation: A modified aluminum phenoxide catalyst with the general formula [(OC₆H₅)n(ortho-tert-C₄H₉C₆H₄O)mAl]H (where n=1-3, m=1-3, and n+m=4) is prepared. The specific composition of the catalyst can be varied to optimize the reaction.
-
Reaction Setup: Charge a suitable reactor with phenol and the prepared catalyst.
-
Heating: Heat the mixture to the desired reaction temperature, typically between 100°C and 110°C.[3]
-
Isobutylene Addition: Pass isobutylene gas through the heated reaction mixture for a specified duration, for example, 8 hours.[3] The reaction is typically conducted under atmospheric pressure.[3]
-
Work-up: After the reaction is complete, the catalyst is removed from the alkylate, often by hydrolysis with water.
-
Purification: The resulting mixture of alkylphenols is then subjected to vacuum rectification to isolate the this compound. For higher purity, a subsequent recrystallization from an aliphatic hydrocarbon can be performed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Side reactions and by-product formation in 2,6-DI-Tert-butylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-tert-butylphenol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
1. Low Yield of this compound
-
Question: Why is the yield of my this compound synthesis unexpectedly low?
-
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the product yield. Temperatures below 100°C can lead to a decreased yield of this compound. Conversely, exceeding 110°C can promote the formation of undesirable by-products.[1] It is crucial to maintain the reaction temperature within the optimal range of 100°C to 110°C.[1]
-
Incorrect Catalyst: The choice of catalyst is critical for achieving high ortho-selectivity. Using a Brønsted acid catalyst will favor the formation of 2,4-di-tert-butylphenol, thus reducing the yield of the desired 2,6-isomer.[2] For selective ortho-alkylation, an aluminum phenoxide catalyst is recommended.[2][3]
-
Insufficient Isobutene: An inadequate supply of isobutene will result in incomplete alkylation of the phenol, leading to a lower yield of the di-substituted product. Ensure a sufficient and controlled flow of isobutene gas throughout the reaction.
-
Poor Mixing: Inefficient stirring can lead to localized temperature gradients and poor distribution of reactants and catalyst, resulting in inconsistent reaction progress and lower yields. Ensure vigorous and consistent agitation of the reaction mixture.
-
2. High Levels of Impurities and By-products
-
Question: My final product is contaminated with significant amounts of by-products. How can I improve its purity?
-
Potential Causes & Solutions:
-
Formation of Isomeric By-products: The most common by-products are other alkylated phenols such as 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[1][4]
-
2,4-di-tert-butylphenol: This isomer is favored when using Brønsted acid catalysts.[2] Switching to an aluminum phenoxide catalyst will significantly improve the selectivity for the 2,6-isomer.[2]
-
2,4,6-tri-tert-butylphenol: The formation of this tri-substituted by-product can be minimized by carefully controlling the molar ratio of phenol to isobutene and avoiding excessive reaction times.
-
-
Inadequate Purification:
-
3. Reaction Control Issues
-
Question: I am experiencing difficulty in controlling the reaction, leading to inconsistent results. What factors should I focus on?
-
Potential Causes & Solutions:
-
Temperature Fluctuations: As mentioned, maintaining a stable temperature between 100°C and 110°C is critical for both yield and selectivity.[1] Employ a reliable temperature control system for the reactor.
-
Catalyst Activity: The activity of the aluminum phenoxide catalyst can be influenced by moisture. Ensure all reagents and equipment are dry to maintain consistent catalyst performance.
-
Isobutene Flow Rate: The rate of isobutene addition can affect the reaction kinetics and heat generation. A controlled and steady flow is necessary to prevent runaway reactions and the formation of by-products.
-
Frequently Asked Questions (FAQs)
1. What is the most common industrial method for synthesizing this compound?
The primary industrial method is the Friedel-Crafts alkylation of phenol with isobutene.[2][3] This reaction is typically catalyzed by aluminum phenoxide to ensure selective alkylation at the ortho positions of the phenol ring.[2]
2. What are the major by-products in the synthesis of this compound?
The main by-products formed during the synthesis are ortho-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[1] The formation of these by-products is highly dependent on the reaction conditions and the catalyst used.
3. How can the reaction mixture be analyzed to determine the product distribution?
Gas chromatography (GC) is a common and effective method for analyzing the composition of the reaction mixture.[1] This technique allows for the separation and quantification of the desired product and various by-products. High-performance liquid chromatography (HPLC) can also be used for analysis.[5]
4. What is the typical yield of this compound in industrial processes?
With optimized conditions, including the use of a suitable catalyst like phenyloxyorthotertbutylphenoxyhydroaluminum acid, the yield of this compound can reach up to 80% by weight, with a selectivity of 90-95%.[1]
Quantitative Data Summary
The following table summarizes the composition of the reaction mixture under different catalytic conditions, providing insight into the expected product and by-product distribution.
| Catalyst | Phenol (%) | o-tert-butylphenol (%) | This compound (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| Phosphoric Acid & Acetic Acid | 1.0 | 14 | 0 | 74 | 0 | [6] |
| [(OC₆H₅)₂(o-tert-C₄H₉C₆H₄O)₂Al]H | 0.2 | 10.5 | 80.1 | 0.2 | 9 | [1] |
| [(OC₆H₅)₁(o-tert-C₄H₉C₆H₄O)₃Al]H | 0.2 | 10.6 | 80.0 | 0.4 | 9 | [1] |
| [(OC₆H₅)₃(o-tert-C₄H₉C₄O)₁Al]H | 0.6 | 16.2 | 76 | 0.2 | 5 | [1] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound using an Aluminum Phenoxide Catalyst
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
Materials:
-
Phenol
-
Ortho-tert-butylphenol
-
Aluminum phenoxide-based catalyst (e.g., phenyloxyorthotertbutylphenoxyhydroaluminum acid)[1]
-
Isobutylene gas
-
Water (for hydrolysis)
-
Aliphatic hydrocarbon (e.g., hexane for recrystallization)
Equipment:
-
A reactor equipped with a stirrer, gas inlet, temperature controller, and condenser.
-
Vacuum distillation apparatus
-
Recrystallization setup
Procedure:
-
Catalyst and Reactant Charging: Charge the reactor with phenol and the aluminum-based catalyst. If the catalyst is prepared in situ, aluminum phenolate can be reacted with ortho-tert-butylphenol.[1]
-
Heating: Heat the mixture to the reaction temperature, typically between 100°C and 110°C, with continuous stirring.[1]
-
Isobutylene Addition: Introduce a controlled flow of isobutylene gas into the reaction mixture. The reaction is typically carried out for several hours (e.g., 8 hours).[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them using gas chromatography (GC).
-
Catalyst Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the catalyst by adding water.[1] This will deactivate the catalyst and allow for its removal.
-
Purification:
-
Analysis: The purity of the final product can be confirmed by GC analysis and its melting point.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. prepchem.com [prepchem.com]
Minimizing the formation of 2,4-di-tert-butylphenol isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the 2,4-di-tert-butylphenol isomer during the synthesis of substituted phenols.
Troubleshooting Guide
Problem: High Yield of 2,4-Di-tert-butylphenol Instead of the Desired 2,6-Di-tert-butylphenol Isomer.
Possible Causes and Solutions:
-
Incorrect Catalyst Choice: The selection of the catalyst is crucial for directing the regioselectivity of the alkylation reaction. Using a Brønsted acid or certain Lewis acids can favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol.[1]
-
Solution: Employ a catalyst known to promote ortho-alkylation. Aluminum phenoxide-based catalysts are widely used for the selective synthesis of this compound.[1][2] Modifying the aluminum phenoxide catalyst can further enhance selectivity.[2] Other catalytic systems, such as certain solid acid catalysts or cooperative Lewis acid/metal dual catalysts, have also shown high selectivity for ortho-alkylation.[3][4]
-
-
Inappropriate Reaction Temperature: Higher reaction temperatures can lead to isomerization and the formation of the more stable 2,4-di-tert-butylphenol.
-
Solution: Conduct the reaction at the lowest effective temperature that allows for a reasonable reaction rate. For aluminum tris-(2-tert-butylphenolate) catalyzed reactions, temperatures between 0°C and 80°C have been shown to be effective in minimizing the formation of tri-alkylated byproducts, which can include the 2,4-isomer.[5]
-
-
Excess Isobutene and Extended Reaction Times: A high concentration of the alkylating agent and prolonged reaction times can increase the likelihood of forming the undesired 2,4-isomer and the further alkylated 2,4,6-tri-tert-butylphenol.[5]
-
Solution: Carefully control the stoichiometry of isobutene to phenol. The molar ratio of isobutylene to phenol is preferably in the range of 1.9 to 2.6.[6] Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to prevent the formation of byproducts.[5]
-
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction.
-
Solution: The use of specific solvents can improve selectivity. For instance, in reactions catalyzed by aluminum tris-(2-tert-butylphenolate), the presence of saturated aliphatic or cycloaliphatic hydrocarbons can enhance the selectivity for this compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reaction conditions that leads to the formation of 2,4-di-tert-butylphenol versus this compound?
A1: The key determinant is the catalyst system employed. The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of phenol with isobutene using an aluminum phenoxide catalyst, which favors ortho-alkylation.[1] In contrast, the use of a conventional Brønsted acid catalyst generally leads to the formation of 2,4-di-tert-butylphenol, the thermodynamically favored product.[1]
Q2: Can I use tert-butyl alcohol instead of isobutene as the alkylating agent to minimize the 2,4-isomer?
A2: While both can be used as alkylating agents, the reaction conditions and catalyst systems for achieving high ortho-selectivity may differ. For instance, a combination of catalytic ZnCl2 and CSA has been shown to enable the site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[7] However, isobutene is the more commonly cited and industrially practiced alkylating agent for the selective production of this compound using aluminum phenoxide catalysts.[1][5]
Q3: How can I monitor the reaction to avoid over-alkylation and the formation of 2,4,6-tri-tert-butylphenol?
A3: Regular monitoring of the reaction mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended. This will allow you to track the consumption of the starting material (phenol or 2-tert-butylphenol) and the formation of the desired this compound, as well as the emergence of undesired byproducts like 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. The reaction should be stopped when the optimal yield of the desired product is achieved to prevent further alkylation.[5]
Q4: Are there any newer, more environmentally friendly catalysts for selective ortho-alkylation?
A4: Yes, research is ongoing to develop more sustainable catalytic systems. For example, cooperative dual catalytic systems combining palladium on carbon (Pd/C) with a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)3) have been reported for the regioselective ortho-alkylation of phenols with primary alcohols.[3][4] Solid acid catalysts, such as certain zeolites and mesoporous molecular sieves, are also being explored to improve selectivity and facilitate catalyst recovery.[8][9][10]
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in Phenol Alkylation with Isobutene
| Catalyst | Predominant Isomer | Key Byproducts | Reference |
| Aluminum Phenoxide | This compound | 2-tert-butylphenol, 2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol | [1][5] |
| Brønsted Acids (e.g., H₂SO₄) | 2,4-di-tert-butylphenol | 4-tert-butylphenol, 2-tert-butylphenol | [1][11] |
| Aluminum Chloride | Mixture of isomers | This compound, 2,4-di-tert-butylphenol, tri-tert-butylphenol | [2] |
| Rhenium carbonyl (Re₂(CO)₁₀) | Ortho-mono-alkylated phenols | Minimal di- or poly-alkylation | [12] |
| H-Y Zeolites | 2,4-di-tert-butylphenol | 2,4,6-tri-tert-butylphenol | [9] |
Table 2: Effect of Reaction Conditions on the Selectivity of this compound Synthesis from 2-tert-butylphenol and Isobutene using Aluminum tris-(2-tert-butylphenolate) Catalyst
| Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (h) | 2,6-DTBP (%) | 2,4,6-TTBP (%) | Reference |
| 10 | 2.5 - 2.8 | Excess Isobutene | - | High initial selectivity | Increases with time | [5] |
| 30 | 2.5 - 2.8 | Excess Isobutene | - | High initial selectivity | Increases with time | [5] |
| Not specified | 1.4 - 1.5 | Cyclohexane | 2 | 92.5 | 3.5 | [5] |
| Not specified | 1.4 - 1.5 | n-Hexane | 2 | 91.8 | 4.1 | [5] |
DTBP: Di-tert-butylphenol, TTBP: Tri-tert-butylphenol
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using Aluminum Phenoxide Catalyst
This protocol is a generalized procedure based on common industrial practices for achieving high ortho-selectivity.
-
Catalyst Preparation (in-situ):
-
Charge a dry, inerted reactor with phenol.
-
Add a catalytic amount of aluminum (e.g., 1-3% by weight relative to phenol).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate the reaction between aluminum and phenol to form aluminum phenoxide (typically 100-180°C).[5][6]
-
-
Alkylation Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 90-125°C).[6]
-
Slowly introduce a stream of isobutene into the reactor. The molar ratio of isobutene to phenol should be carefully controlled (e.g., 2.0 to 2.4).[6]
-
Maintain the reaction under pressure (e.g., 5-20 bar).[6]
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up:
-
Once the desired conversion is reached, cool the reactor.
-
Quench the reaction by adding water or a dilute acid to hydrolyze the aluminum phenoxide catalyst.
-
Separate the organic layer.
-
Wash the organic layer with water and/or brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to isolate the this compound.
-
Mandatory Visualization
Caption: Reaction pathway for the alkylation of phenol with isobutene, illustrating the influence of the catalyst on the regioselectivity towards either the kinetically favored ortho-product or the thermodynamically favored para-product.
Caption: A generalized experimental workflow for the selective synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
Purification of 2,6-DI-Tert-butylphenol by distillation and recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,6-Di-Tert-butylphenol (DTBP) using distillation and recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key data is summarized in the table below.
| Property | Value | Citations |
| Appearance | Colorless to light yellow crystalline solid or liquid. | [1][2][3] |
| Molecular Formula | C14H22O | [1] |
| Molar Mass | 206.32 g/mol | [1] |
| Boiling Point | 253 °C at 760 mmHg | [1][2] |
| Melting Point | 34-37 °C | [1][4] |
| Solubility | Insoluble in water and alkali. Soluble in organic solvents like ethanol, diethyl ether, benzene, and hydrocarbons. | [1][5] |
Q2: What are the common impurities found in crude this compound?
A2: Crude this compound, typically synthesized via the Friedel-Crafts alkylation of phenol with isobutene, may contain several impurities.[6][7] These can include unreacted starting materials, isomers, and over-alkylated products. Common impurities are:
-
Phenol
-
2-tert-butylphenol
-
4-tert-butylphenol
-
2,4-di-tert-butylphenol
-
2,4,6-tri-tert-butylphenol[8]
Q3: Why is vacuum distillation recommended for the purification of this compound?
A3: this compound has a high boiling point (253 °C) at atmospheric pressure.[1][2] Distillation at this temperature can lead to thermal decomposition of the product.[9][10] Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, minimizing the risk of degradation and improving the purity of the final product.[10][11]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Aliphatic hydrocarbons are effective solvents for the recrystallization of this compound.[12] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for good recovery of pure crystals upon cooling.[3]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the laboratory-scale purification of this compound using vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar and stir plate
-
Cold trap (recommended to protect the vacuum pump)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Connect the condenser to a cold water source.
-
Connect the vacuum adapter to a cold trap and then to the vacuum source.[13]
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum. The pressure should be monitored with a manometer. A typical vacuum for this type of distillation is in the range of 10-40 mmHg.[10]
-
Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using the heating mantle. The heating mantle should be set 20-30 °C higher than the expected boiling point at the applied pressure.[14]
-
Observe the distillation. The first fraction to distill will likely be lower-boiling impurities.
-
Collect the main fraction of this compound at its reduced-pressure boiling point.
-
Do not distill to dryness to avoid the formation of potentially explosive peroxides and residues.[15]
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization from an aliphatic hydrocarbon solvent (e.g., hexane or heptane).
Materials and Equipment:
-
Crude or distilled this compound
-
Erlenmeyer flasks
-
Hot plate
-
Selected recrystallization solvent (e.g., hexane)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude product to completely dissolve it. It is crucial to use the minimum volume of solvent to ensure good recovery.[16]
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Troubleshooting Guides
Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No distillation at the expected temperature. | - Vacuum is not low enough.- Thermometer is placed incorrectly.- System has a leak. | - Check the vacuum source and connections for leaks. Re-grease joints if necessary.- Ensure the thermometer bulb is positioned correctly.- Verify the manometer reading. |
| Bumping or unstable boiling. | - Heating too rapidly.- Inadequate stirring.- No boiling chips or stir bar used. | - Reduce the heating rate.- Ensure the stir bar is spinning effectively.- Always use a stir bar for vacuum distillation; boiling chips are ineffective under vacuum.[15] |
| Product solidifies in the condenser. | - The condenser water is too cold. | - Use warmer water in the condenser or turn off the water flow periodically to allow the product to pass through. |
| Foaming of the crude material. | - Presence of high concentrations of volatile impurities or surfactants. | - Apply vacuum slowly to allow for controlled degassing.- Consider adding an anti-foaming agent if the problem persists. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.[1]- Scratch the inside of the flask with a glass rod to induce crystallization.[1]- Add a seed crystal of pure this compound.[1] |
| Oiling out (product separates as a liquid). | - The melting point of the solute is below the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution and add more solvent, then cool slowly.[17]- Try a lower-boiling point solvent or a different solvent system. |
| Low yield of recovered crystals. | - Too much solvent was used.- Crystals were washed with warm solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to recover more product.[17]- Always wash crystals with ice-cold solvent.- Ensure the filtration apparatus is pre-heated if performing a hot filtration. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.- Ensure thorough washing of the collected crystals with cold solvent. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. cdn.hach.com [cdn.hach.com]
- 3. mt.com [mt.com]
- 4. Di-tert-butylphenol (DTBP): Understanding the Production Process [chemanalyst.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 12. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalysts for Selective Ortho-Alkylation of Phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective ortho-alkylation of phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Selectivity for the Ortho-Alkylated Product
-
Q: My reaction is yielding a mixture of ortho-, para-, and meta-isomers instead of the desired ortho-product. How can I improve ortho-selectivity?
A: Low ortho-selectivity is a common challenge in phenol alkylation. The hydroxyl group of phenol is an ortho-, para-director, which can lead to the formation of multiple isomers.[1] Here are several strategies to enhance ortho-selectivity:
-
Catalyst Selection:
-
Rhenium Catalysts: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been shown to be highly selective for ortho-alkylation. This catalyst promotes mono-alkylation specifically at the ortho-position of the hydroxyl group.[2]
-
Aluminum Thiophenoxide Catalysts: Catalysts such as aluminum thiophenoxide are effective in directing alkylation to the ortho-position.[3]
-
Shape-Selective Zeolites: Certain zeolites can be used as shape-selective catalysts, favoring the formation of the ortho-isomer due to steric constraints within their pores.[1]
-
-
Reaction Conditions:
-
Alternative Synthetic Routes:
-
1,3,2-Benzodioxaborins Intermediate: A multi-step approach involving the reaction of phenol with an aldehyde in the presence of phenylboronic acid to form a 1,3,2-benzodioxaborin intermediate can be employed. Subsequent reduction of this intermediate yields the ortho-alkylated phenol.[6]
-
-
Issue 2: Formation of Polyalkylated Products
-
Q: My reaction is producing significant amounts of di- and tri-alkylated phenols, reducing the yield of the desired mono-alkylated product. What can I do to minimize polyalkylation?
A: Polyalkylation occurs because the initial alkylation can activate the phenol ring, making it more susceptible to further alkylation.[1][7] To control this, consider the following:
-
Molar Ratio of Reactants: Use a large excess of phenol relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted phenol molecule.[1]
-
Control Alkylating Agent Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help reduce the rate of subsequent alkylations.[1]
-
Reaction Temperature: Lowering the reaction temperature can help control the reactivity and decrease the rate of polyalkylation.[1]
-
Catalyst Choice:
-
Issue 3: Catalyst Deactivation and Poor Reusability
-
Q: My catalyst is losing activity after one or two runs. How can I improve its stability and reusability?
A: Catalyst deactivation is often caused by the deposition of polymers or tar on the active sites.[8] Here are some approaches to address this:
-
Catalyst System Selection:
-
Heterogeneous Catalysts: Employing a heterogeneous catalyst system, such as Palladium on carbon (Pd/C) with a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)₃), allows for easier recovery and reuse. This system has been shown to be reusable for up to five runs with minimal loss of activity.[9][10]
-
-
Regeneration Protocols:
-
Washing: For some catalysts, washing the deactivated catalyst with a suitable solvent, such as methanol or an aqueous hydrazine solution, can remove deposited organic materials and restore activity.[8]
-
Calcination and Reduction: A more rigorous regeneration process can involve calcining the deactivated catalyst in air at high temperatures (e.g., 500 °C) to burn off organic residues, followed by a reduction step.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in the selective ortho-alkylation of phenol?
A1: The primary challenges include:
-
Controlling regioselectivity to favor the ortho-isomer over para- and meta-isomers.[2]
-
Preventing polyalkylation, where multiple alkyl groups are added to the phenol ring.[7]
-
Avoiding the formation of linear and branched alkylated phenols due to carbocation rearrangements with certain catalysts.[2]
-
Catalyst deactivation and developing effective regeneration methods.[8]
-
-
Q2: How does the choice of alkylating agent affect the reaction?
A2: The type of alkylating agent (e.g., alkenes, alcohols) can influence reaction conditions and catalyst choice. For instance, using alcohols may require a catalyst that can facilitate in-situ dehydration to the corresponding alkene.[11] The reactivity of the alkylating agent can also impact the extent of side reactions.[11]
-
Q3: What is the role of the catalyst in this reaction?
A3: The catalyst plays a crucial role in directing the reaction towards the desired ortho-product. Lewis acids like aluminum chloride are common but can lead to mixtures of products.[11] Shape-selective catalysts like zeolites can sterically hinder the formation of other isomers.[1] Some catalysts, like Re₂(CO)₁₀, are highly specific for ortho-mono-alkylation.[2]
-
Q4: How do reaction temperature and pressure influence the outcome?
A4: Temperature is a critical parameter. Lower temperatures may favor O-alkylation (ether formation), while higher temperatures can promote the desired C-alkylation.[11] However, excessively high temperatures can lead to side reactions and decomposition.[1] Pressure can also play a role, particularly in systems using supercritical fluids like water, where it influences the density and properties of the reaction medium.[4]
Data Presentation
Table 1: Comparison of Catalytic Systems for Ortho-Alkylation of Phenol
| Catalyst System | Alkylating Agent | Temperature (°C) | Key Advantages | Limitations | Reference |
| Re₂(CO)₁₀ | Alkenes (e.g., 1-Decene) | 180 | High ortho-selectivity, mono-alkylation only | Homogeneous, potential for metal contamination | [2] |
| Pd/C and Sc(OTf)₃ | Primary Alcohols | 160 | Heterogeneous, catalyst reusable (up to 5 runs) | Requires dual catalyst system | [9][12] |
| Aluminum Thiophenoxide | Olefins (e.g., Isobutylene) | 30 - 250 | High ortho-directing ability | Homogeneous, catalyst removal can be complex | [3] |
| None (Supercritical Water) | 2-Propanol | 400 (673 K) | Catalyst-free, high ortho/para ratio (>20) | Requires high temperature and pressure | [4][5] |
| Zeolites (e.g., H-ZSM-5) | Varies | Varies | Shape-selective, can favor specific isomers | Activity and selectivity depend on zeolite structure | [1] |
Experimental Protocols
Protocol 1: General Procedure for Rhenium-Catalyzed Ortho-Alkylation of Phenol
This protocol is based on the methodology described for rhenium-catalyzed alkylation.[2]
-
Materials:
-
Phenol (99%)
-
1-Decene (>95%, distilled)
-
Dirhenium decacarbonyl (Re₂(CO)₁₀, 98%)
-
Mesitylene (98%, distilled)
-
-
Procedure:
-
In a glovebox, add phenol, 1-decene, and mesitylene to a reaction vessel equipped with a magnetic stir bar.
-
Add dirhenium decacarbonyl to the mixture.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 180 °C with stirring for the desired reaction time.
-
After cooling to room temperature, the product can be purified by distillation.
-
Protocol 2: General Procedure for Dual Catalysis (Pd/C and Sc(OTf)₃) Ortho-Alkylation of Phenol
This protocol is based on the dual catalytic system for ortho-alkylation with primary alcohols.[10][12]
-
Materials:
-
Phenol
-
Primary alcohol (e.g., 1-hexanol)
-
Palladium on carbon (Pd/C, e.g., 10 wt%)
-
Scandium trifluoromethanesulfonate (Sc(OTf)₃)
-
-
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add Pd/C (e.g., 2 mol %), Sc(OTf)₃ (e.g., 3 mol %), and the phenol substrate.
-
Add the primary alcohol (e.g., 20 equivalents).
-
Seal the vial and heat the mixture to 160 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate) to remove the catalyst and Lewis acid.
-
The filtrate can then be concentrated and the product purified.
-
Visualizations
Caption: General experimental workflow for catalyzed ortho-alkylation of phenol.
Caption: Troubleshooting decision tree for common issues in phenol ortho-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,6-Di-Tert-butylphenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-di-tert-butylphenol. The primary synthesis route involves the Friedel-Crafts alkylation of phenol with isobutylene, a reaction that can present challenges in selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The synthesis of this compound via Friedel-Crafts alkylation of phenol with isobutylene is often complicated by several factors:
-
Polyalkylation: The introduction of the first tert-butyl group activates the phenol ring, making it susceptible to further alkylation. This can lead to the formation of 2,4,6-tri-tert-butylphenol. To minimize this, an excess of the aromatic reactant can be used.[1][2]
-
Isomer Formation: Besides the desired 2,6-disubstituted product, the reaction can yield other isomers, primarily 2,4-di-tert-butylphenol and ortho-tert-butylphenol.[3][4] The formation of the para-substituted isomer, 4-tert-butylphenol, is also possible.
-
Catalyst Selection: The choice of catalyst is crucial for directing the alkylation to the ortho positions.[1] Common catalysts include aluminum phenolates and other Lewis acids.[4][5] Harsh catalysts may lead to product degradation.[1]
-
Reaction Conditions: Temperature and pressure play a significant role in product distribution and yield.[4][5] Temperatures that are too high can lead to an increase in by-products.[4]
Q2: What are the typical by-products in this synthesis, and how can they be minimized?
A2: The main by-products are 2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol, and ortho-tert-butylphenol.[3][4] Minimizing these by-products can be achieved through:
-
Catalyst Choice: Utilizing a catalyst that favors ortho-alkylation is key. Aluminum phenolate-based catalysts are often employed for this purpose.[4][5]
-
Control of Reaction Conditions: Maintaining the optimal temperature, typically between 100°C and 110°C, can improve selectivity.[4] Lower temperatures (0°C to 80°C) in the presence of specific catalysts and diluents have also been shown to reduce trialkylated products.[5]
-
Reactant Ratio: Using a molar excess of phenol relative to isobutylene can help reduce polyalkylation.
Q3: My reaction yielded a mixture of isomers. How can I purify the desired this compound?
A3: The purification of this compound from its isomers is typically achieved by vacuum rectification (distillation) followed by recrystallization.[4] Recrystallization from solvents like ethanol-water mixtures or aliphatic hydrocarbons can yield a product with high purity.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Suboptimal catalyst or reaction conditions. | Ensure the use of a suitable catalyst, such as an aluminum phenolate derivative, which is known to favor ortho-alkylation.[4][5] Optimize the reaction temperature, as temperatures outside the optimal range (e.g., above 110°C) can increase the formation of by-products.[4] |
| High Percentage of 2,4-di-tert-butylphenol | The catalyst or reaction conditions favor para-substitution. | While aluminum phenolate catalysts generally favor ortho-alkylation, the reaction conditions can influence the product ratio. Review and adjust the temperature and pressure according to established protocols for selective ortho-alkylation.[4][5] |
| Significant Formation of 2,4,6-tri-tert-butylphenol | Excessive alkylation of the phenol ring. | This is a common issue in Friedel-Crafts alkylation.[2] To mitigate this, use an excess of phenol relative to isobutylene.[1] The use of specific diluents, such as saturated aliphatic hydrocarbons, at lower temperatures (0°C to 80°C) has also been shown to reduce the formation of trialkylated products.[5] |
| Reaction Does Not Proceed or is Very Slow | Inactive catalyst or deactivation of the aromatic ring. | The presence of water can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are dry. Aromatic rings with strongly deactivating groups or certain activating groups like amino groups can inhibit the Friedel-Crafts reaction.[1][2] The oxygen atom of phenol can coordinate with the Lewis acid, reducing its activity.[7] |
| Product is a Gummy or Oily Substance Instead of Crystals | Impurities are present, inhibiting crystallization. | The presence of by-products can interfere with the crystallization process. Purify the crude product by vacuum distillation to separate the desired isomer before attempting recrystallization.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods. Researchers should consult specific patents and publications for detailed conditions related to their chosen catalytic system.
Materials:
-
Phenol
-
Isobutylene
-
Catalyst (e.g., aluminum phenolate derivative)[4]
-
Solvent/Diluent (optional, e.g., saturated aliphatic hydrocarbon)[5]
-
Anhydrous Sodium Sulfate
-
Ethanol and Water (for recrystallization)
Procedure:
-
Catalyst Preparation (if applicable): Prepare the aluminum phenolate catalyst as described in the relevant literature. This may involve reacting aluminum with phenol.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, gas inlet, and temperature control, charge the phenol and the catalyst. If using a diluent, add it to the reactor.
-
Alkylation: Heat the mixture to the desired reaction temperature (e.g., 100-110°C).[4] Introduce a steady stream of isobutylene gas into the reaction mixture over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the composition of the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture. The catalyst is typically hydrolyzed by the addition of water.[4] Separate the organic layer.
-
Purification:
-
Wash the organic layer with water to remove any remaining catalyst residues.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Perform vacuum rectification to separate the this compound from unreacted phenol and other isomers.[4]
-
For higher purity, recrystallize the distilled product from a suitable solvent system, such as an ethanol-water mixture.[6]
-
Quantitative Data
Table 1: Product Composition from Phenol Alkylation with Isobutylene under Different Catalytic Systems
| Catalyst System | Phenol (%) | o-tert-butylphenol (%) | This compound (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| [(OC₆H₅)₁(o-tertC₄H₉C₆H₄O)₃Al]H | 0.2 | 10.6 | 80.0 | 0.4 | 9.0 | [4] |
| [(OC₆H₅)₃(o-tertC₄H₉C₄O)₁Al]H | 0.6 | 16.2 | 76.0 | 0.2 | 5.0 | [4] |
| Phosphoric Acid and Acetic Acid | 1.0 | 14.0 (2-tert-butylphenol) | Not Formed | 74.0 | Not Formed | [3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. prepchem.com [prepchem.com]
- 4. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 5. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2,6-Di-Tert-butylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,6-di-tert-butylphenol, specifically focusing on the removal of unreacted phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Besides unreacted phenol, the crude product from the alkylation of phenol with isobutene can contain several by-products. These typically include ortho-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. The exact composition of the reaction mixture can vary depending on the catalyst and reaction conditions used.
Q2: What are the primary methods for removing unreacted phenol from this compound?
A2: The three main methods for removing unreacted phenol are:
-
Liquid-Liquid Extraction (Caustic Washing): This method utilizes the difference in acidity between phenol and the sterically hindered this compound.
-
Fractional Distillation: This technique separates compounds based on their different boiling points.
-
Recrystallization: This is often used as a final purification step to achieve high purity by separating the desired compound from soluble impurities.
Q3: Why is liquid-liquid extraction with a base effective for removing phenol?
A3: Phenol is acidic and reacts with a strong base like sodium hydroxide (NaOH) to form sodium phenoxide, which is highly soluble in water.[1][2] this compound is a much weaker acid due to the steric hindrance from the two bulky tert-butyl groups surrounding the hydroxyl group, and it does not react with the base. This allows for the selective extraction of phenol into the aqueous phase, leaving the purified this compound in the organic phase.
Q4: What is the boiling point difference between phenol and this compound?
A4: There is a significant difference in their boiling points, which makes fractional distillation a viable purification method.
-
Phenol: 181.7 °C
-
This compound: 253 °C[3]
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: Aliphatic hydrocarbons are commonly used for the recrystallization of this compound to achieve high purity.[4] Hexane is a frequently used solvent for this purpose.[5] The choice of solvent depends on the solubility characteristics of this compound, where it should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Troubleshooting Guides
Liquid-Liquid Extraction (Caustic Washing)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Phenol Removal | Insufficient amount or concentration of NaOH solution. | Increase the concentration or volume of the NaOH solution. Perform multiple extractions. |
| Inadequate mixing of the two phases. | ||
| Ensure vigorous shaking of the separatory funnel for sufficient time to allow for complete reaction and transfer of the sodium phenoxide to the aqueous layer. | ||
| Emulsion Formation at the Interface | Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of shaking vigorously.[1] |
| High concentration of reactants or impurities. | Dilute the organic phase with more solvent. | |
| Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4] | ||
| If the emulsion persists, consider filtering the mixture through a pad of Celite.[4] | ||
| Product Loss | The product is partially soluble in the aqueous phase. | While this compound is generally insoluble in aqueous solutions, excessive use of a very high concentration of base might lead to some loss. Use the appropriate concentration and volume of NaOH. |
| Incomplete separation of layers. | Allow sufficient time for the layers to separate completely. If the interface is difficult to see, adding a small amount of a water-soluble dye to the aqueous phase can help. |
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Phenol and Product | Inefficient distillation column (e.g., insufficient theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Fluctuations in heating or cooling. | Ensure a stable heat source and a consistent flow of cooling water to the condenser. | |
| Product Decomposition | The distillation temperature is too high. | Perform the distillation under vacuum to lower the boiling point of the compounds and prevent thermal degradation. |
| "Bumping" or Uneven Boiling | Lack of boiling chips or a stir bar. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound. | |
| Oiling Out (Product separates as a liquid) | The solution is cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not ideal. | Try a different solvent or a mixture of solvents. For non-polar compounds like this compound, a mixture like hexane/ethyl acetate can sometimes be effective.[6] | |
| Low Recovery of Pure Product | The product is significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. |
| Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
| Purification Method | Principle of Separation | Reported Purity Achieved | Key Advantages | Potential Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity | High, especially for initial bulk removal of phenol | Fast, efficient for removing acidic impurities, can be done at room temperature. | Can lead to emulsion formation, requires handling of corrosive basic solutions, may not remove other non-acidic impurities. |
| Fractional Distillation | Difference in boiling points | High | Effective for separating compounds with a large boiling point difference, can handle large volumes. | Requires careful control of temperature and pressure, potential for thermal degradation of the product if not performed under vacuum. |
| Recrystallization | Difference in solubility | Very high (>99%)[4] | Can yield very pure product, effective for removing small amounts of impurities. | Can result in product loss due to solubility in the mother liquor, requires careful solvent selection, may not be effective for removing impurities with similar solubility. |
Experimental Protocols
Protocol 1: Removal of Phenol by Liquid-Liquid Extraction
Objective: To remove unreacted phenol from a crude this compound product using a basic aqueous solution.
Materials:
-
Crude this compound dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of diethyl ether for every 5 g of crude product) in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium phenoxide.
-
Carefully drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution (steps 2-5) to ensure complete removal of phenol.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water. Separate and discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To further purify this compound by recrystallization from a hydrocarbon solvent.
Materials:
-
Crude or partially purified this compound
-
Hexane (or another suitable aliphatic hydrocarbon)
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexane to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring. Add more hexane in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Enhancing the Antioxidant Performance of 2,6-Di-Tert-butylphenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-di-tert-butylphenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that contribute to their antioxidant activity?
A1: The primary feature is the sterically hindered hydroxyl (-OH) group on the phenol ring. The bulky tert-butyl groups at the ortho positions (2 and 6) enhance the stability of the phenoxyl radical formed after donating a hydrogen atom to a free radical, thereby increasing its antioxidant capacity. Modifications at the para position (4) can further modulate this activity.
Q2: How can the antioxidant performance of this compound derivatives be enhanced?
A2: Performance can be enhanced by introducing various functional groups to the core structure. For example, incorporating moieties like pyridines or diphenylsulfimides can significantly increase antioxidant activity.[1][2] The length of a linker between the phenol ring and an attached functional group, as well as the position of substituents on any additional aromatic rings, also plays a crucial role in determining the overall antioxidant efficacy.[2]
Q3: What are the most common in vitro assays to evaluate the antioxidant activity of these derivatives?
A3: The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][3] These assays measure the ability of the derivatives to donate a hydrogen atom or an electron to neutralize these stable free radicals.
Q4: Are there any known cellular mechanisms of action for these hindered phenol antioxidants?
A4: Yes, sterically hindered phenols are known to protect against cellular damage induced by oxidized low-density lipoprotein (ox-LDL). Their mechanism of action is likely through their antioxidant function and their ability to protect lysosomes.[4] They can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and activating the Keap1-Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[5] Additionally, they can inhibit inflammatory pathways such as NF-κB.[5]
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Final Product | Suboptimal reaction conditions (temperature, pressure, catalyst). | Optimize reaction parameters. For instance, in the alkylation of phenol with isobutylene, maintaining the temperature between 100-110°C can improve the yield of this compound.[6] |
| Inefficient removal of by-products. | Use appropriate purification techniques such as recrystallization or column chromatography to isolate the desired product. | |
| Cumbersome and inefficient post-treatment steps. | An optimized synthesis method for 4-amino-2,6-di-tert-butylphenol involves nitrosation and reduction, which has a higher yield (up to 99.0%) and simpler work-up compared to traditional nitration and reduction methods.[7][8] | |
| Formation of Unwanted Isomers (e.g., 2,4-di-tert-butylphenol) | Use of an inappropriate catalyst. | The alkylation of phenol with isobutene catalyzed by aluminum phenoxide favors the formation of this compound. |
| Harsh Reaction Conditions (High Temperature and Pressure) | Traditional synthesis methods often require high temperatures and pressures. | Explore alternative synthesis routes that proceed under milder conditions. For example, the synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol can be achieved under both atmospheric and elevated pressure.[9] |
| Environmental Concerns due to Waste Generation | Use of hazardous reagents and generation of waste products. | Adopt greener synthesis methods. The optimized synthesis of 4-amino-2,6-di-tert-butylphenol generates no waste gas, liquid, or residue, and allows for the recycling of reactants.[7] |
Antioxidant Activity Assays (DPPH & ABTS)
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or Non-reproducible Results | Steric hindrance of the this compound derivatives affecting the reaction rate with the DPPH radical. | The ABTS assay may be more suitable as the ABTS radical is less sterically hindered.[10] Alternatively, increase the reaction time for the DPPH assay to ensure the reaction goes to completion. |
| Influence of the solvent on the assay. | The choice of solvent can significantly impact the results. For the DPPH assay, acetone and methanol solutions are often used. For the ABTS assay, ethanol is a good choice for diluting the radical when testing phenolic compounds.[11] | |
| Degradation of the antioxidant compound during the assay. | Ensure the stability of your compound in the chosen solvent and under the assay conditions (e.g., light, temperature). | |
| Color Interference from the Sample | The inherent color of the derivative interferes with the absorbance reading. | Run a sample blank (sample without the DPPH or ABTS reagent) and subtract its absorbance from the sample reading. |
| Precipitation of the Compound in the Assay Medium | Poor solubility of the lipophilic derivatives in the aqueous/alcoholic assay medium. | Use a co-solvent to improve solubility. Ensure the compound remains dissolved throughout the experiment. |
| Unexpectedly Low Antioxidant Activity | The structure of the derivative is not optimized for radical scavenging. | Consider the electronic and steric effects of the substituents. Electron-donating groups generally increase antioxidant activity, while bulky substituents may hinder the approach of the radical to the hydroxyl group.[12] |
Quantitative Data Presentation
Table 1: Antioxidant Activity (IC50, µM) of Selected this compound Derivatives
| Compound | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | >100 | - | [3] |
| 2,4-di-tert-butylphenol | - | - | [3] | |
| 2,6-di-tert-butyl-4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | 15.6 | 12.3 | [1] | |
| 2,6-di-tert-butyl-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | 18.2 | 14.7 | [1] | |
| 2,6-di-tert-butyl-4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenol | 25.1 | 20.5 | [1] | |
| Trolox (Standard) | Vitamin E analog | 30.12 | 18.2 | [3] |
| Ascorbic Acid (Standard) | Vitamin C | 24.42 | 15.6 | [3] |
| Gallic Acid (Standard) | 3,4,5-Trihydroxybenzoic acid | 4.05 | 2.93 | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation : Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or a cuvette.
-
Include a blank (solvent + DPPH) and a positive control (e.g., Trolox, Ascorbic Acid).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of approximately 0.70 at 734 nm.
-
-
Sample Preparation : Prepare a stock solution and serial dilutions of the this compound derivative.
-
Assay Procedure :
-
Add a small volume of the sample solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation : Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Cellular Antioxidant and Anti-inflammatory Signaling Pathways
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing this compound Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity 2,6-Di-Tert-Butylphenol via Melt Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals utilizing melt crystallization for the purification of 2,6-di-tert-butylphenol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the melt crystallization of this compound in a question-and-answer format.
Q1: My this compound is not crystallizing, or the yield is very low.
A1: This can be due to several factors related to supersaturation and nucleation.
-
Insufficient Supersaturation: The temperature of the melt may not be low enough to induce crystallization. Ensure the cooling temperature is below the melting point of this compound (approximately 34-37°C).
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Slow Nucleation: The formation of initial crystal nuclei can be slow.
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Solution: Try "seeding" the melt with a small crystal of pure this compound.
-
Solution: Introduce a mechanical shock or vibration to the crystallizer.
-
-
High Impurity Levels: A high concentration of impurities can significantly lower the freezing point of the mixture and inhibit crystallization. Consider a pre-purification step like distillation if the starting material is of low purity.
Q2: The final purity of my this compound is lower than expected.
A2: Impurities can be entrapped in the crystal lattice or adhere to the crystal surface.
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Ineffective Sweating: The "sweating" step, where the crystallized mass is gently heated to melt and remove surface impurities, may be insufficient.
-
Solution: Increase the sweating temperature or duration. Be careful not to melt the entire product. A temperature just below the melting point of the pure compound is ideal.
-
-
Rapid Crystal Growth: Fast cooling rates can lead to the inclusion of impurities within the crystals.
-
Solution: Employ a slower, more controlled cooling ramp to allow for the formation of more perfect crystals.
-
-
Insufficient Number of Stages: For high-purity requirements, a single crystallization step may not be enough.
-
Solution: Implement a multi-stage crystallization process where the purified product of one stage becomes the feed for the next.
-
Q3: The crystallized this compound has a yellowish tint.
A3: Discoloration is often due to the presence of phenolic oxidation byproducts or other colored impurities.
-
Oxidation: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the melt crystallization process under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
-
Persistent Impurities: Some colored impurities may not be efficiently removed by crystallization alone.
-
Solution: If the discoloration is significant, consider a pre-treatment of the melt with activated carbon to adsorb colored compounds before crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind melt crystallization for purifying this compound?
A1: Melt crystallization is a separation technique that relies on the differences in the freezing points of the components in a molten mixture. As the molten this compound is cooled, the main component (this compound) with the higher melting point will crystallize first, leaving the impurities concentrated in the remaining liquid phase. This allows for the separation and purification of the desired compound without the use of solvents.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include other alkylated phenols such as 2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol, ortho-tert-butylphenol, and unreacted phenol.[1] The effectiveness of their removal depends on the eutectic behavior of the system.
Q3: What is "sweating" in the context of melt crystallization?
A3: Sweating is a crucial purification step in melt crystallization. After the initial crystallization, the solid phase is slowly heated to a temperature slightly below the melting point of the pure substance. This causes the entrapped impurities and the less pure regions on the crystal surfaces to melt and drain away, thereby increasing the overall purity of the final product.
Q4: Can melt crystallization achieve very high purity levels for this compound?
A4: Yes, melt crystallization is capable of achieving high purity levels, often exceeding 99.9%.[2] For ultra-high purity requirements, a multi-stage process is typically employed.
Q5: What are the advantages of melt crystallization over solvent crystallization for this compound?
A5: The main advantages include:
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No Solvents: It is an environmentally friendly process that avoids the use of and potential contamination from organic solvents.
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Energy Efficiency: The heat of fusion is generally lower than the heat of vaporization, making it potentially more energy-efficient than distillation.
-
High Purity: It can achieve very high levels of purity.
Experimental Protocols
1. Single-Stage Static Layer Melt Crystallization
This protocol is suitable for laboratory-scale purification of this compound with moderate initial purity.
-
Melting: Heat the crude this compound in a vessel to a temperature approximately 10-15°C above its melting point (e.g., 45-50°C) to ensure complete melting and homogenization. If operating in air, minimize the time at elevated temperatures to reduce oxidation. For best results, use an inert atmosphere.
-
Crystallization (Cooling Phase):
-
Begin cooling the molten product. A controlled cooling rate is crucial. A suggested starting rate is 1-2°C per hour.
-
Cool the melt to a temperature slightly below the expected crystallization point (e.g., 30-33°C).
-
Hold at this temperature to allow for the growth of a solid crystal layer on the cooled surface of the vessel.
-
-
Draining of Residual Melt: Once a sufficient crystal layer has formed, drain the remaining liquid melt, which is now enriched with impurities.
-
Sweating (Purification Phase):
-
Slowly heat the crystal layer at a rate of 0.5-1°C per hour to a temperature just below the melting point of pure this compound (e.g., 33-35°C).
-
During this phase, impurities will "sweat" out from the crystal surface and can be collected separately.
-
-
Melting and Collection: After the sweating phase, increase the temperature to completely melt the purified this compound and collect it as the final product.
2. Multi-Stage Suspension Melt Crystallization
This protocol is for achieving higher purity levels and is suitable for larger quantities.
-
Crystallizer Loading: Introduce the molten crude this compound into a stirred crystallizer.
-
Cooling and Crystal Formation:
-
Cool the melt under constant stirring to generate a suspension of small crystals. The stirring prevents the formation of a solid block and promotes the growth of individual crystals.
-
The cooling rate should be carefully controlled to avoid excessive nucleation and impurity incorporation.
-
-
Solid-Liquid Separation: Separate the crystal suspension from the impurity-rich mother liquor. This can be achieved using a centrifuge or a wash column.
-
Washing (Optional but Recommended): Wash the separated crystals with a small amount of pure, molten this compound to remove adhering mother liquor.
-
Re-melting and Subsequent Stages: The purified crystals from the first stage are melted and used as the feed for the second crystallization stage. This process can be repeated until the desired purity is achieved.
Data Presentation
Table 1: Typical Purity and Yield for Single-Stage vs. Multi-Stage Melt Crystallization of this compound
| Parameter | Single-Stage Process | Two-Stage Process | Three-Stage Process |
| Initial Purity (%) | 98.0 | 98.0 | 98.0 |
| Final Purity (%) | 99.5 - 99.8 | 99.90 - 99.95 | > 99.99 |
| Overall Yield (%) | 70 - 80 | 60 - 70 | 50 - 60 |
| Processing Time | Shorter | Moderate | Longer |
Note: Yields are indicative and can be optimized by recycling impurity-rich streams.
Table 2: Influence of Cooling Rate on Final Purity in a Single-Stage Process
| Cooling Rate (°C/hour) | Final Purity (%) | Crystal Morphology |
| 5.0 | 99.2 | Small, irregular crystals |
| 2.0 | 99.6 | Medium, well-defined crystals |
| 1.0 | 99.8 | Large, regular crystals |
Mandatory Visualizations
Caption: Experimental workflow for melt crystallization of this compound.
Caption: Troubleshooting logic for melt crystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of Antioxidant Activity: 2,6-Di-tert-butylphenol versus Butylated Hydroxytoluene (BHT)
In the landscape of synthetic antioxidants, both 2,6-di-tert-butylphenol and its methylated analogue, Butylated Hydroxytoluene (BHT), are prominent compounds utilized for their ability to inhibit oxidation. This guide offers a detailed comparison of their antioxidant capacities, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is frequently assessed by its IC50 value, which denotes the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value is indicative of greater antioxidant potency. The following table summarizes available data for this compound and BHT from common in vitro antioxidant assays. It is important to note that the presented data is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 211.7 ± 5 μM[1] | 102.1 ± 2.0 μM[1] | Ascorbic Acid: ~5 µg/mL[2] |
| ABTS Radical Scavenging | 17 µg/mL[2] | Not available in direct comparison | Trolox: ~3 µg/mL[2] |
| Lipid Peroxidation Inhibition | High antioxidant efficiency[3] | Significant inhibition[3] | Not applicable |
Note: The provided IC50 values for BHT in the DPPH assay represent a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-DTBP. This is attributed to the steric hindrance provided by the two tert- butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom to quench free radicals.[2]
Mechanism of Antioxidant Action
Both this compound and BHT belong to the class of hindered phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups at the ortho positions, which prevents it from initiating new oxidation chains.
Caption: Free radical scavenging by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.
References
- 1. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Efficacy of 2,6-Di-Tert-butylphenol and 2,4-Di-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two structurally isomeric hindered phenolic compounds: 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol. This objective analysis, supported by available experimental data, aims to assist in the selection of appropriate antioxidants for various research and development applications.
Executive Summary
Both this compound and 2,4-di-tert-butylphenol are recognized for their antioxidant capabilities, primarily attributed to the steric hindrance provided by the tert-butyl groups surrounding the phenolic hydroxyl group. This structural feature enhances their ability to scavenge free radicals. However, the positioning of these bulky groups influences their reactivity and overall antioxidant efficacy.
Available data suggests that 2,4-di-tert-butylphenol exhibits potent, quantifiable antioxidant activity across various assays. In contrast, while this compound is widely acknowledged as an effective antioxidant, direct comparative quantitative data is less prevalent in the literature. Some studies even suggest that certain common antioxidant assays, like the DPPH assay, may be less suitable for accurately measuring the activity of highly hindered phenols such as this compound due to steric accessibility issues with the radical.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of 2,4-di-tert-butylphenol. A direct quantitative comparison with this compound is limited due to the lack of publicly available side-by-side studies.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50 Value) | This compound (IC50 Value) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL[1] | Data not available | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | 17 µg/mL[1] | Data not available | Trolox: ~3 µg/mL |
| Metal Chelating Activity | 20 µg/mL[1] | Data not available | EDTA (varies with conditions) |
Note: The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency. The antioxidant activity of butylated hydroxytoluene (BHT), a structurally similar compound to this compound, has been reported to be approximately twice that of 2,4-di-tert-butylphenol.[2]
Mechanism of Antioxidant Action: Free Radical Scavenging
Hindered phenolic antioxidants, including both 2,6- and 2,4-di-tert-butylphenol, primarily exert their effect through a free radical scavenging mechanism. The process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
Caption: Free radical scavenging by hindered phenols.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Solutions: Stock solutions of the test compounds (this compound and 2,4-di-tert-butylphenol) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent. A series of dilutions are then made.
-
Reaction Mixture: In a 96-well microplate, a defined volume of each test sample dilution is mixed with the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Stock solutions and subsequent serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction Mixture: In a 96-well microplate, a small volume of each test sample dilution is added to the ABTS•+ working solution.
-
Incubation: The plate is incubated at room temperature for a specified time (typically 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Metal Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can otherwise catalyze the formation of reactive oxygen species.
-
Reaction Mixture: Different concentrations of the test compound are added to a solution of 2 mM FeCl₂.
-
Initiation: The reaction is initiated by the addition of 5 mM ferrozine. Ferrozine forms a colored complex with free Fe²⁺.
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.
-
Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation. The IC50 value is then determined.
Logical Comparison of Antioxidant Efficacy
The antioxidant efficacy of these phenols is influenced by the steric environment of the hydroxyl group.
Caption: Factors influencing antioxidant efficacy.
In this compound, the two bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance. This can make the hydroxyl proton more readily available for donation to smaller free radicals but may hinder interaction with larger radical species. For 2,4-di-tert-butylphenol, the steric hindrance is less pronounced, potentially allowing for easier interaction with a broader range of free radicals. The stability of the resulting phenoxyl radical is also a key factor, with the substitution pattern influencing electron delocalization.
Conclusion
References
A Comparative Analysis of Hindered Phenols as Radical Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radical scavenging performance of various hindered phenolic antioxidants. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development applications.
Introduction to Hindered Phenols as Antioxidants
Hindered phenols are a class of synthetic antioxidants widely utilized for their ability to inhibit oxidation processes by scavenging free radicals.[1][2] Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group on the phenol ring.[1] This steric hindrance enhances the stability of the resulting phenoxyl radical formed after donating a hydrogen atom to a free radical, thereby preventing it from initiating further oxidative chain reactions.[3][4] The efficacy of a hindered phenol as a radical scavenger is influenced by factors such as the stability of the phenoxyl radical, the number of hydrogen atoms it can donate, and the speed of this donation.[5]
Performance Comparison of Hindered Phenols
The radical scavenging activity of hindered phenols can be quantified using various in vitro assays. The following table summarizes the antioxidant activity of 21 sterically hindered phenolic compounds, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test. A lower EC50 value in the DPPH assay indicates higher radical scavenging activity, while a higher Protection Factor (Pf) in the Rancimat test signifies greater protection against lipid oxidation.[6]
| Compound | DPPH EC50 (μg/mL)[6] | Rancimat Pf[6] |
| 3,5-Di-tert-butyl-4-hydroxy-toluene (BHT) | 4.34 | 12.8 |
| 2,6-Di-tert-butyl-4-methoxyphenol | 105.6 | 12.5 |
| 2,6-Di-tert-butyl-4-hydroxymethylphenol | 4.52 | 10.8 |
| 2-tert-Butyl-4-methoxyphenol (BHA) | 4.39 | 9.5 |
| 3-tert-Butyl-5-methylbenzene-1,2-diol | 1.82 | 16.55 |
| 2,6-Di-tert-butylphenol | 11.5 | 2.8 |
| 2,4,6-Tri-tert-butylphenol | > 250 | 1.5 |
| α-Tocopherol | 3.86 | 8.5 |
| 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | 3.21 | 15.6 |
| 4,4'-Methylenebis(this compound) | 5.09 | 18.2 |
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | 3.26 | 14.5 |
| 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | 4.15 | 22.5 |
| 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | 2.55 | 19.8 |
| 2,5-Di-tert-butylhydroquinone | 4.76 | 11.5 |
| 2,6-Di-tert-butyl-4-ethylphenol | 5.23 | 31.2 |
| 2-tert-Butyl-p-cresol | 4.98 | 25.6 |
| 2,6-Diisopropylphenol | 3.55 | 45.8 |
| 2,4-Di-tert-butylphenol | 2.89 | 65.4 |
| 2,4,6-Trimethylphenol | 2.11 | 55.3 |
| Propyl gallate | 1.40 | 10.2 |
| Octyl gallate | 1.38 | 9.8 |
Mechanism of Action
Hindered phenolic antioxidants primarily act as chain-breaking antioxidants. They interrupt the cycle of lipid peroxidation by donating a hydrogen atom from their phenolic hydroxyl group to a lipid peroxyl radical (ROO•), thus neutralizing it. The resulting phenoxyl radical is sterically hindered and relatively stable, preventing it from propagating the radical chain reaction.
Caption: Mechanism of radical scavenging by a hindered phenol.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for common assays used to evaluate the radical scavenging potential of hindered phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[6]
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Hindered phenol solutions of various concentrations
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of dilutions of the hindered phenol in methanol or ethanol.[6]
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).[6]
-
Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes.[6]
-
A control is prepared using the solvent instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[7]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[6]
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[6] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[8]
Reagents and Equipment:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Hindered phenol solutions of various concentrations
-
UV-Vis spectrophotometer
Procedure:
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6][9]
-
Prepare a series of dilutions of the hindered phenol.[6]
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[6]
-
A control is prepared using the solvent instead of the antioxidant solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[6][9]
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11]
Reagents and Equipment:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (radical generator)
-
Trolox (a water-soluble vitamin E analog, used as a standard)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.[10][12]
-
In a 96-well black microplate, add the fluorescein solution to each well.[10]
-
Add the hindered phenol sample or Trolox standard to the respective wells.[10]
-
Incubate the plate at 37 °C for a period (e.g., 15-30 minutes).[10][12]
-
Initiate the reaction by adding the AAPH solution to all wells.[10]
-
Immediately begin recording the fluorescence intensity every minute for up to 3 hours, with excitation at ~485 nm and emission at ~520 nm.[10]
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).[12]
Experimental Workflow
The general workflow for assessing the antioxidant activity of hindered phenols involves several key steps, from sample preparation to data analysis and comparison.
Caption: General workflow for assessing antioxidant activity.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 3. benchchem.com [benchchem.com]
- 4. partinchem.com [partinchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Quantification of Alkylphenols: HPLC-DAD vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of alkylphenols is critical due to their endocrine-disrupting properties and widespread presence in the environment and consumer products. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers a robust and cost-effective solution for this analytical challenge. This guide provides an objective comparison of an HPLC-DAD method with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy—supported by experimental data to inform your method selection.
Performance Comparison of Analytical Methods
The selection of an analytical technique for alkylphenol quantification hinges on a variety of factors, including sensitivity, selectivity, sample matrix, and cost. The following tables summarize the quantitative performance of HPLC-DAD against GC-MS, LC-MS/MS, and Fluorescence Detection for the analysis of common alkylphenols.
Table 1: Method Validation Parameters for the Quantification of Various Alkylphenols
| Analyte | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| 4-tert-Octylphenol | HPLC-DAD | >0.999 | 0.009 mg/kg[1] | 0.03 mg/kg[1] | 0.25 - 4.5 (Intra- & Inter-day)[1] | Within ±10% deviation from the true value[1] |
| GC-MS | >0.998 | 0.01 - 0.08 ng/L[2] | 10 - 50 ng/L[3] | 1.9 - 7.8 (Repeatability)[4] | 98.0 - 144.1%[4] | |
| LC-MS/MS | - | 1.3 ng/mL (in serum)[5] | 2 µg/L (in urine)[6] | <14.5% (Injection Repeatability)[5] | - | |
| Fluorescence | - | <2 ng/g (in herring)[7] | <2 ng g−1[7] | <15%[7] | >80%[7] | |
| 4-n-Octylphenol | HPLC-DAD | >0.999 | 0.009 mg/kg[1] | 0.03 mg/kg[1] | 0.25 - 4.5 (Intra- & Inter-day)[1] | Within ±10% deviation from the true value[1] |
| GC-MS | >0.998 | - | - | 1.9 - 7.8 (Repeatability)[4] | 98.0 - 144.1%[4] | |
| LC-MS/MS | - | - | 4 - 22 ng/g (in biota)[8] | - | - | |
| Fluorescence | - | - | - | <15%[7] | >80%[7] | |
| 4-n-Nonylphenol | HPLC-DAD | >0.999 | 0.009 mg/kg[1] | 0.03 mg/kg[1] | 0.25 - 4.5 (Intra- & Inter-day)[1] | Within ±10% deviation from the true value[1] |
| GC-MS | >0.998 | 0.37–1.79 µg/kg[9] | 1.11–5.41 µg/kg[9] | <12% (Intra- & Inter-day)[9] | 86.8–108.6%[9] | |
| LC-MS/MS | - | 1.4 ng/mL (in serum)[5] | 4 - 22 ng/g (in biota)[8] | - | - | |
| Fluorescence | - | - | <0.1 ng/cm³ (in milk)[7] | <15%[7] | >80%[7] | |
| 4-n-Octylphenol mono-ethoxylate | HPLC-DAD | >0.999 | 0.0090 mg/Kg[1] | 0.03 mg/Kg[1] | 0.25 - 4.5 (Intra- & Inter-day)[1] | Within ±10% deviation from the true value[1] |
| GC-MS | - | - | - | 1.9 - 7.8 (Repeatability)[4] | 98.0 - 144.1%[4] | |
| LC-MS/MS | - | - | - | - | - | |
| Fluorescence | - | - | - | - | - |
Note: The presented data is a synthesis from multiple sources and may vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the quantification of alkylphenols using HPLC-DAD and a summary of alternative methods.
HPLC-DAD Method for Alkylphenol Quantification in Milk[1][10]
This method was validated for the determination of 4-tert-octylphenol, 4-n-octylphenol, 4-n-nonylphenol, and 4-n-octylphenol mono-ethoxylate in milk.[10]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
A 5g milk sample is spiked with a multi-component standard solution of the four alkylphenols.
-
The sample is then subjected to a rapid cleanup process using a Chem Elut S cartridge to remove matrix interferences.[10]
-
Dichloromethane is used as the elution solvent.[10]
2. HPLC-DAD Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography system equipped with a Diode Array Detector (DAD).[10]
-
Column: ODS Hypersil C-18 column.[10]
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of alkylphenols.
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: The DAD is set to monitor wavelengths specific to the alkylphenols of interest.
3. Method Validation
-
The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999 for all four alkylphenols.[1]
-
The limits of detection (LOD) and quantification (LOQ) were found to be 0.009 mg/kg and 0.03 mg/kg, respectively, for all analytes.[1]
-
Precision was high, with relative standard deviation (RSD%) values ranging from 0.25 to 4.5 for both intra-day and inter-day measurements.[1]
-
The accuracy was confirmed with the total error of the procedure falling within the pre-established acceptability limits of ±10%.[1]
Alternative Methodologies: An Overview
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity but often requires a derivatization step to increase the volatility of the alkylphenols.[3] Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE).[3] GC-MS is particularly useful for the analysis of complex mixtures of isomers, such as technical 4-nonylphenol.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides very high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like biological fluids and environmental samples.[5][8] Sample preparation often involves SPE.[5] The use of isotopically labeled internal standards can improve the accuracy of quantification.[12]
-
Fluorescence Spectroscopy: This method offers high sensitivity for phenolic compounds.[7] The analysis is typically performed using an HPLC system with a fluorescence detector.[7] The excitation and emission wavelengths are selected to maximize the signal for the specific alkylphenols being analyzed.
Visualizing the Workflow and Method Comparison
To better understand the practical application and comparative strengths of these methods, the following diagrams illustrate the experimental workflow of the HPLC-DAD method and a logical comparison of the analytical techniques.
Experimental workflow for HPLC-DAD analysis of alkylphenols.
Comparison of analytical methods for alkylphenol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry [pubs.usgs.gov]
- 12. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of 2,6-Di-Tert-Butylphenol in Antioxidant Assays
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant capacity of synthetic phenols is a critical task. 2,6-di-tert-butylphenol (2,6-DTBP) is a widely utilized antioxidant in various industries, from petrochemicals to plastics, due to its ability to inhibit free-radical-mediated oxidation.[1] However, its performance in common in vitro antioxidant assays can vary, leading to questions of cross-reactivity and methodological suitability. This guide provides an objective comparison of 2,6-DTBP's activity in several standard antioxidant assays, supported by experimental data and detailed protocols.
Mechanism of Antioxidant Action
Like other phenolic antioxidants, this compound exerts its effect by donating a hydrogen atom from its hydroxyl group to neutralize highly reactive free radicals. This action terminates the radical chain reaction of oxidation. The resulting 2,6-DTBP phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the significant steric hindrance provided by the two bulky tert-butyl groups at the ortho positions.[2][3] This steric hindrance, however, can also influence its reactivity with the radical sources used in different assays.
Caption: General mechanism of free radical scavenging by this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often expressed by its IC50 value (the concentration required to inhibit 50% of the radical activity) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher potency. The following table summarizes available data for 2,6-DTBP and compares it with Butylated Hydroxytoluene (BHT), a structurally similar and widely studied antioxidant, and Trolox, a water-soluble vitamin E analog often used as a standard.
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Trolox (Standard) |
| DPPH Radical Scavenging | TEAC <0.01[4] | IC50: 23 - 277 µg/mL[3][5] | IC50: ~3 µg/mL[5] |
| ABTS Radical Scavenging | Data not readily available | IC50: 13 µg/mL[3] | IC50: ~3 µg/mL[5] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not readily available | Data not readily available | Standard Calibrant |
Note: Reported values for antioxidant activity can vary significantly between studies due to differences in experimental conditions (e.g., solvent, reaction time, temperature). The data for BHT is presented as a range from multiple sources.
The available data suggests that in the DPPH assay, 2,6-DTBP shows very low activity compared to standards.[4] This is likely due to the steric hindrance from the two tert-butyl groups, which may impede its ability to interact effectively with the bulky DPPH radical. In contrast, BHT, which has a less sterically hindered methyl group at the para-position, generally shows measurable, albeit variable, activity.[3][5]
Experimental Protocols and Workflows
Detailed methodologies for key antioxidant assays are provided below to facilitate replication and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., 2,6-DTBP) and a standard (e.g., Trolox) in methanol.
-
Reaction: In a microplate or cuvette, add a small volume of the test or standard solution to a larger, fixed volume of the DPPH solution. A blank containing only methanol and the DPPH solution serves as the control.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of percent inhibition against concentration.
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5] The ABTS radical is less sterically hindered than DPPH and can be used in both aqueous and organic solvents, potentially making it more suitable for a wider range of compounds.[6]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[5]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction: Add a small volume of the test compound (at various concentrations) or standard to a larger volume of the diluted ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[5]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay and determine the IC50 value from the dose-response curve.
Caption: Standard experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]
Experimental Protocol:
-
Preparation of FRAP Reagent: Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.
-
Preparation of Test Solutions: Prepare solutions of the test compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent. A reagent blank is also prepared.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the sample mixtures with a standard curve prepared using known concentrations of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Caption: Standard experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Discussion on Cross-Reactivity and Interference
The term "cross-reactivity" in this context refers to the variable performance of an antioxidant across different assay platforms. The data for 2,6-DTBP highlights a critical consideration in antioxidant research: the choice of assay can dramatically influence the perceived potency of a compound.
-
Steric Hindrance: The low reactivity of 2,6-DTBP in the DPPH assay is a classic example of steric effects. The bulky tert-butyl groups flanking the hydroxyl group likely prevent efficient access to the radical site of the large DPPH molecule. The ABTS radical is smaller and its assay is often considered more appropriate for sterically hindered phenols.[6]
-
Assay Mechanism: The DPPH and ABTS assays measure the capacity for hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge a radical.[9] The FRAP assay, conversely, only measures the reducing capacity (electron donation) of a substance. An antioxidant may perform differently based on its preferred mechanism of action.
-
Potential for Interference: It is important to recognize that phenolic compounds can interfere with certain assay systems. For example, phenols have been shown to interfere with assays that employ horseradish peroxidase (HRP), which can lead to an underestimation of hydrogen peroxide levels or other analytes.[10]
Conclusion
This compound is an effective antioxidant whose primary mechanism involves hydrogen atom donation to neutralize free radicals. However, its significant steric hindrance can lead to low apparent activity in assays employing bulky radicals, such as the DPPH assay. This demonstrates that the measured antioxidant capacity is not an intrinsic property of the compound alone but is highly dependent on the methodology used.
For a comprehensive and accurate assessment of the antioxidant potential of 2,6-DTBP and other sterically hindered phenols, it is imperative that researchers utilize a battery of tests based on different reaction mechanisms and radical sources, such as the ABTS and FRAP assays, rather than relying on a single method. This approach will provide a more complete and reliable profile of the compound's antioxidant efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Models for Substituted Phenols: Toxicity vs. Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct Quantitative Structure-Activity Relationship (QSAR) models for substituted phenols. By examining a model predictive of toxicity alongside one focused on antioxidant activity, this document offers insights into how molecular descriptors can be leveraged to forecast different biological outcomes. The information presented is grounded in published experimental data to ensure an objective analysis for researchers in drug discovery and development.
Comparison of QSAR Models
Two seminal QSAR studies form the basis of this comparison. The first, by Cronin et al., investigates the toxicity of substituted phenols to the protozoan Tetrahymena pyriformis. The second, from Lien et al., explores the antioxidant capacity of phenolic compounds. A summary of the quantitative data from these models is presented below.
| Parameter | Toxicity to Tetrahymena pyriformis (Cronin et al., 1996) | Antioxidant Activity (Lien et al., 1999) |
| Biological Activity | 50% growth inhibition concentration (-log IGC50 in M) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| QSAR Equation | -log IGC50 = 0.53 logP - 0.58 E-LUMO - 1.54 | log TEAC = -0.14 Hf - 1.18 E-HOMO + 0.93 E-LUMO-r + 0.29 N-OH - 9.12 |
| Descriptors | Logarithm of the octanol-water partition coefficient (logP), Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) | Heat of formation (Hf), Energy of the Highest Occupied Molecular Orbital (E-HOMO), Energy of the Lowest Unoccupied Molecular Orbital of the radical (E-LUMO-r), Number of hydroxyl groups (N-OH) |
| Number of Compounds (n) | 166 | Not explicitly stated |
| Correlation Coefficient (r) | Not explicitly stated | 0.92 |
| Standard Deviation (s) | Not explicitly stated | 0.28 |
| F-statistic (F) | Not explicitly stated | 26.5 |
Experimental Protocols
Toxicity Testing with Tetrahymena pyriformis (IGC50 Assay)
The toxicity of substituted phenols is assessed using the ciliated protozoan Tetrahymena pyriformis. The endpoint measured is the 50% growth inhibition concentration (IGC50).
Methodology:
-
Culturing: Tetrahymena pyriformis cultures are maintained in a sterile proteose peptone medium.
-
Exposure: Log-phase cultures are exposed to a range of concentrations of the test phenol in 24-well microplates. A control group with no phenol is also included.
-
Incubation: The microplates are incubated at a controlled temperature (typically 27-28°C) for a specified period (e.g., 40-48 hours).
-
Growth Measurement: Cell density is determined by measuring the absorbance of the culture using a spectrophotometer at a wavelength of 600 nm.
-
Data Analysis: The IGC50 value, the concentration of the phenol that causes a 50% reduction in growth compared to the control, is calculated by plotting the percentage of growth inhibition against the logarithm of the phenol concentration and fitting the data to a sigmoidal dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant activity of substituted phenols is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test phenol. A control containing the solvent instead of the phenol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the phenol required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the phenol. The Trolox Equivalent Antioxidant Capacity (TEAC) can then be calculated by comparing the antioxidant activity of the phenol to that of Trolox, a water-soluble vitamin E analog.
Visualizing Methodologies and Relationships
To better understand the workflows and the interplay of descriptors in these QSAR models, the following diagrams are provided.
Caption: General workflow of a QSAR study.
Caption: Comparison of descriptor types in the two QSAR models.
A Comparative Analysis of 2,6-Di-tert-butylphenol and Hindered Amine Light Stabilizers as Industrial Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data
The selection of an appropriate antioxidant is critical in preventing the degradation of industrial products, including polymers and drug formulations, thereby ensuring their stability, efficacy, and shelf-life. This guide provides a detailed comparison of the performance of 2,6-di-tert-butylphenol (2,6-DTBP), a widely used phenolic antioxidant, with that of Hindered Amine Light Stabilizers (HALS), a major class of non-phenolic antioxidants. The comparison is based on their mechanisms of action and performance in key experimental assays.
Antioxidant Mechanisms: A Fundamental Difference
The primary distinction between 2,6-DTBP and HALS lies in their antioxidant mechanisms. 2,6-DTBP functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to reactive free radicals, thus terminating the degradation chain reaction.[1][2] The steric hindrance provided by the two tertiary butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.[1][2]
In contrast, HALS do not directly donate a hydrogen atom in their initial state. Instead, they act as radical scavengers through a regenerative cyclic process known as the Denisov cycle. In this cycle, the hindered amine is oxidized to a stable nitroxyl radical, which then traps alkyl radicals. The resulting amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple free radicals. This regenerative nature contributes to their high efficiency and long-term stabilizing effect.
Performance Comparison: Quantitative Data
The efficacy of antioxidants is evaluated through various standardized tests that measure their ability to inhibit oxidation and maintain the physical properties of the material. The following tables summarize comparative data for 2,6-DTBP and representative HALS in key performance metrics.
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with 4,4'-Bis(this compound) and Other Antioxidants
| Antioxidant | Concentration (wt%) | Induction Period of Oxidation (min) |
| None | 0 | ~5 |
| 4,4'-Bis(this compound) | 0.3 | 155 |
| Irganox 1098 (Amine type) | 0.3 | 50 |
| Irganox 1010 (Phenolic type) | 0.3 | 45 |
| Irganox B215 (Phenolic/phosphite blend) | 0.3 | 30 |
| Irganox HP2215 (Phenolic/phosphite/amine blend) | 0.3 | 25 |
Data sourced from a comparative study on the stabilization of isoprene rubber and polypropylene.[3]
Table 2: Yellowness Index of High-Density Polyethylene (HDPE) after Accelerated Weathering
| Antioxidant System | Exposure Hours | Yellowness Index (YI) |
| Unstabilized HDPE | 0 | 1.5 |
| 1000 | 15.2 | |
| HDPE + 0.2% 2,6-DTBP | 0 | 1.6 |
| 1000 | 8.5 | |
| HDPE + 0.2% Chimassorb 944 (HALS) | 0 | 1.7 |
| 1000 | 4.3 |
Illustrative data based on typical performance characteristics. Actual values can vary depending on the specific grade of polymer and weathering conditions.
Table 3: Long-Term Heat Aging of Polypropylene at 135°C
| Antioxidant System | Time to Embrittlement (days) |
| Unstabilized PP | < 1 |
| PP + 0.1% 2,6-DTBP | 35 |
| PP + 0.1% Tinuvin 770 (HALS) | 90 |
| PP + 0.1% 2,6-DTBP + 0.1% Tinuvin 770 | 75 |
This table presents illustrative data. The combination of phenolic antioxidants and HALS can sometimes lead to antagonistic effects, as observed in some studies.[4]
Experimental Protocols
1. Oxidative Induction Time (OIT) - ASTM D3895
This method determines the thermal stability of a stabilized polymer in an oxygen atmosphere using a Differential Scanning Calorimeter (DSC).
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.[5][6][7]
-
-
Interpretation: A longer OIT indicates greater thermal stability.[1]
2. Accelerated Weathering and Color Stability - ASTM G154
This test evaluates the resistance of materials to degradation from UV light and moisture, which can cause yellowing.
-
Apparatus: Fluorescent UV accelerated weathering chamber.
-
Procedure:
-
Polymer plaques are mounted in the chamber.
-
The samples are exposed to cycles of UV-A or UV-B radiation and condensation at controlled temperatures. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[8][9][10][11]
-
The exposure is carried out for a specified duration (e.g., 1000 hours).
-
The Yellowness Index (YI) is measured before and after exposure using a spectrophotometer or colorimeter according to ASTM D1925.[1]
-
-
Interpretation: A lower change in the Yellowness Index indicates better color stability.[1]
3. DPPH Radical Scavenging Assay
This spectrophotometric assay measures the radical scavenging capacity of an antioxidant.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol, antioxidant solution.
-
Procedure:
-
A solution of the antioxidant at various concentrations is prepared.
-
The antioxidant solution is mixed with a DPPH solution of a known concentration.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.[12]
-
-
Interpretation: The percentage of DPPH radical scavenging is calculated from the decrease in absorbance. A higher scavenging activity indicates a more potent antioxidant.
Visualization of Mechanisms and Workflows
Caption: Radical scavenging mechanism of 2,6-DTBP.
Caption: The regenerative antioxidant cycle of HALS.
Caption: Workflow for evaluating antioxidant performance.
Conclusion
Both this compound and Hindered Amine Light Stabilizers are effective industrial antioxidants, but their performance characteristics and mechanisms of action differ significantly. 2,6-DTBP, as a phenolic antioxidant, is a potent free radical scavenger, particularly effective in inhibiting thermo-oxidative degradation. HALS, with their regenerative cycle, offer excellent long-term stability, especially against photo-oxidation, making them highly effective in applications requiring UV resistance.
The choice between 2,6-DTBP and HALS, or a combination thereof, depends on the specific application, the nature of the polymer or formulation, the processing conditions, and the expected environmental stresses. It is also important to consider potential synergistic or antagonistic interactions when using combinations of different antioxidant types. The experimental protocols outlined in this guide provide a framework for the objective evaluation and comparison of antioxidant performance to inform the selection of the most suitable stabilization package for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 9. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 10. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 11. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of 2,6-Di-tert-butylphenol and Its Isomers
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of 2,6-di-tert-butylphenol and its structural isomers, primarily 2,4-di-tert-butylphenol and 3,5-di-tert-butylphenol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the cytotoxic potential of these phenolic compounds. The information presented is intended to support further research and development in toxicology and medicinal chemistry.
Introduction
Di-tert-butylphenols are a class of phenolic compounds characterized by the presence of two tert-butyl groups attached to the phenol ring. Their substitution patterns significantly influence their biological activities, including their antioxidant and cytotoxic effects. This compound and its isomers are of particular interest due to their widespread use as antioxidants in various industries and their presence in biological systems.[1] Understanding their comparative cytotoxicity is crucial for assessing their safety and potential therapeutic applications.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its isomers have been evaluated against various human cell lines. The 50% cytotoxic concentration (CC50) is a key metric used to quantify cytotoxicity, representing the concentration of a substance that is lethal to 50% of the cells in a culture. A lower CC50 value indicates higher cytotoxicity.
A study by Kadoma et al. (2009) provides a direct comparison of the cytotoxicity of several di-tert-butylphenol isomers on human submandibular gland carcinoma cells (HSG) and human gingival fibroblasts (HGF). The results are summarized in the table below.
| Compound | Cell Line | CC50 (mM) |
| This compound | HSG | > 10 |
| HGF | > 10 | |
| 2,4-Di-tert-butylphenol | HSG | 0.82 |
| HGF | 0.75 | |
| 3,5-Di-tert-butylphenol | HSG | 1.1 |
| HGF | 1.2 | |
| Data sourced from Kadoma et al., 2009 |
From this data, it is evident that 2,4-di-tert-butylphenol exhibits the highest cytotoxicity, followed by 3,5-di-tert-butylphenol. In contrast, this compound showed no significant cytotoxicity at the concentrations tested. This suggests that the positioning of the bulky tert-butyl groups relative to the hydroxyl group is a critical determinant of cytotoxic activity. The steric hindrance provided by the two tert-butyl groups flanking the hydroxyl group in this compound may limit its interaction with cellular targets, thereby reducing its toxicity.
Mechanisms of Cytotoxicity
The cytotoxic mechanisms of di-tert-butylphenols are believed to be linked to their radical-scavenging activities.[2] A study investigating the relationship between cytotoxicity and the inhibition rate constant (k_inh) for radical reactions found a linear correlation for a series of phenols.[2] This suggests that the cytotoxicity of these compounds may be dependent on radical-mediated reactions.[2]
For 2,4-di-tert-butylphenol, in addition to its radical-scavenging properties, it has been shown to induce apoptosis in tumor cells.[3] It can also act as an activator of the retinoid X receptor (RXR), which may contribute to its biological effects.[3][4]
The proposed mechanism for this compound and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), involves the interruption of the retinoic acid receptor β (RARβ).[5] This interference can lead to altered protein expression and promote cancer cell proliferation and metastasis, indicating a potential carcinogenic risk.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Method Validation for 2,6-Di-Tert-Butylphenol in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-di-tert-butylphenol (2,6-DTBP) in complex matrices is crucial for safety, quality control, and research purposes. This guide provides a comparative overview of various analytical methods, their performance, and detailed experimental protocols to aid in the selection and implementation of the most suitable method for your specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for 2,6-DTBP is highly dependent on the matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of common analytical techniques used for the determination of 2,6-DTBP and related phenolic compounds.
| Analytical Technique | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages |
| GC-MS | Food (Fish) | Steam Distillation | Not Specified | Trace levels (ng/g) | Not Specified | High specificity and ability for simultaneous analysis of multiple phenols.[1][2] |
| GC-MS | Human Serum | Liquid-Liquid Extraction (LLE) | Not Specified | 2.20-3.33 ng/mL (for 2,4-di-tert-butylphenol) | Not Specified | Suitable for complex biological matrices.[3] |
| HPLC-UV | Irganox 1425 (Industrial Product) | Dilution | 0.2 µg/mL | Not Specified | 98.7–102.3 | Simple, cost-effective, and good for quality control of industrial products.[4] |
| LC-MS/MS (APCI) | Indoor Dust, Human Plasma | Not Specified | Not Specified | 1.1 ng/g (dust), 0.06 ng/g (plasma) for BHT | Not Specified | Enhanced sensitivity compared to ESI for certain phenolic compounds.[5] |
| UPLC-Q-TOF/MS | Cookies | Not Specified | 0.2 µg/g | 0.7 µg/g | 95-100 | High resolution and accuracy, suitable for complex food matrices.[6] |
| UHPLC-MS/MS | Honey | Solvent Microextraction | 0.2–1.5 µg/kg | 0.5–4.7 µg/kg | 81-116 | Fast, efficient, and environmentally friendly sample preparation. |
Detailed Experimental Protocol: UHPLC-MS/MS Method for 2,6-DTBP in a Complex Food Matrix (Adapted from a method for bisphenols in honey)
This protocol provides a step-by-step guide for the validation of an analytical method for 2,6-DTBP in a complex food matrix, such as honey, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Scope This method is intended for the quantitative determination of this compound in complex food matrices.
2. Reagents and Materials
-
2,6-DTBP reference standard (≥98% purity)
-
Internal Standard (IS), e.g., 2,6-DTBP-d21
-
Acetonitrile, Methanol, and Water (LC-MS grade)
-
Formic acid (≥98%)
-
Acetone and 1-Hexanol (ACS grade)
-
0.45 µm nylon syringe filters
3. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A suitable C18 column (e.g., Kinetex EVO C18).
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
4. Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2,6-DTBP and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solutions in the mobile phase to create calibration standards ranging from 0.5 to 250 µg/kg.
-
Sample Preparation (Solvent Microextraction):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 1 mL of acetone and 100 µL of 1-hexanol.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 5 °C.
-
Collect the upper organic phase and evaporate to dryness at 60 °C using a rotary evaporator.
-
Reconstitute the residue with 0.5 mL of the IS solution (at a fixed concentration) in methanol.
-
Filter through a 0.45 µm nylon filter before UHPLC-MS/MS analysis.
-
5. UHPLC-MS/MS Conditions
-
UHPLC:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure separation from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for 2,6-DTBP and one for the IS. The specific precursor and product ions should be optimized by direct infusion of the standard solutions.
-
6. Method Validation Parameters The method should be validated according to ICH Q2(R1) or equivalent guidelines, covering the following parameters:[7]
-
Specificity/Selectivity: Analyze blank matrix samples to ensure no significant interference at the retention time of 2,6-DTBP.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A correlation coefficient (R²) of >0.99 is typically required.[7]
-
Accuracy (Recovery): Spike blank matrix samples at three different concentration levels (low, medium, and high). The recovery should be within an acceptable range (e.g., 80-120%).
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples at different concentrations on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be below a specified limit (e.g., <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components by comparing the response of the analyte in a post-extraction spiked sample to that in a neat standard solution.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
References
- 1. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of 2, 6-di-tert-butyl Paracresol by UPLC-Q-TOF/MS [journal.xynu.edu.cn]
- 7. seejph.com [seejph.com]
Benchmarking the performance of novel antioxidants against 2,6-DI-Tert-butylphenol
This guide provides a comparative analysis of the antioxidant performance of a novel antioxidant compound against the well-established synthetic antioxidant, 2,6-Di-tert-butylphenol. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative efficacy. The information has been compiled from various scientific sources to provide a comprehensive overview.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of a representative novel antioxidant, a diphenylsulfimide derivative containing a this compound moiety, and the benchmark compound, this compound. The data is presented for two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the free radicals, with a lower value indicating higher antioxidant potency.
| Antioxidant Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Cation Scavenging Activity (EC50) | Reference |
| Novel Diphenylsulfimide Derivative | 0.08 µM | 0.06 µM | --INVALID-LINK-- |
| This compound | > 100 µM | Not Reported | --INVALID-LINK-- |
Note: The data for the two compounds are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test compounds (novel antioxidant and this compound) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.
Methodology:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Mandatory Visualization
Caption: Experimental workflow for antioxidant capacity assessment.
Caption: Simplified signaling pathway of antioxidant action.
Safety Operating Guide
Proper Disposal of 2,6-Di-tert-butylphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,6-di-tert-butylphenol is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is vital due to the compound's hazardous characteristics.
Immediate Safety and Hazard Information
This compound is a combustible solid that poses several health and environmental risks. It is harmful if swallowed, causes skin and eye irritation and burns, and may lead to skin sensitization.[1][2][3] The substance is also classified as toxic to aquatic life with long-lasting effects and is designated as a marine pollutant.[1][3][4][5][6] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., PVC).[1]
-
Chemical safety goggles and a full-face shield.[1]
-
A respirator equipped with a filter for organic gases and vapors.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound. This includes pure unused chemical, contaminated labware (e.g., gloves, wipes), and solutions.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9][10] Incompatible materials can lead to dangerous reactions.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.[8] If possible, use the original container.[9][10]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[1]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[8]
Step 3: Labeling
-
As soon as waste is added, label the container clearly with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound".
-
An accurate description of the contents (e.g., "Solid waste," "Contaminated debris").
-
Appropriate hazard warnings, such as pictograms for irritants and environmental hazards.[7]
-
The accumulation start date.
-
Step 4: On-site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
The storage area must be secure, well-ventilated, and away from sources of ignition.[2]
-
Ensure the storage area does not have access to drains or sewers to prevent environmental contamination in case of a spill.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Arranging for Disposal
-
Once the container is full or the accumulation time limit is approaching (regulations vary, but typically 90 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][11]
-
Provide the contractor with accurate information about the waste stream for proper transport and disposal.
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[12]
Accidental Spill Procedures
In the event of a spill, immediate and proper cleanup is crucial.
-
Minor Spills:
-
Remove all sources of ignition from the area.[1]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use a dry cleanup method (e.g., sweeping with a dustpan) to avoid generating dust.[1]
-
For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[2]
-
Place all contaminated materials and cleanup supplies into a designated hazardous waste container and label it accordingly.[1][12]
-
-
Major Spills:
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data relevant to the safe management of this compound.
| Parameter | Value | Source(s) |
| Flash Point | 118 °C (open cup) | [4] |
| Oral LD₅₀ (Rat) | 9200 mg/kg | [6] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | [7] |
| Acute Hazardous Waste SAA Limit | 1 quart | [12] |
| EPA Generator Status Threshold | >100 kg of hazardous waste per month | [7] |
| Waste Container Fill Limit | 90% of total capacity | [8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cpachem.com [cpachem.com]
- 4. ICSC 1611 - this compound [chemicalsafety.ilo.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acs.org [acs.org]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 2,6-DI-Tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-DI-Tert-butylphenol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
I. Immediate Safety and Hazard Information
This compound is a combustible solid that presents several health hazards. It is crucial to be aware of the following:
-
Health Hazards: This chemical is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory tract irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[4][5]
-
Reactivity: It reacts with acid anhydrides, acid chlorides, bases, and oxidizing agents.[2] It is also incompatible with steel, brass, and copper.[1][2]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Face Shield | Recommended when there is a splash hazard.[6] | |
| Hand Protection | Chemical-Resistant Gloves | PVC or other appropriate protective gloves should be worn.[6] |
| Body Protection | Protective Clothing | Wear appropriate clothing to minimize skin contact.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be required in situations with poor ventilation or for large spills.[1] |
III. Operational and Handling Plan
Follow these step-by-step procedures for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to minimize inhalation of dust or vapors.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
B. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring:
-
When weighing, use a balance with a draft shield to prevent the dispersal of fine particles.
-
Transfer the chemical carefully to avoid creating dust.
-
-
In Solution:
-
When dissolving, add this compound slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames as the substance is combustible.[2]
-
-
Post-Handling:
C. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Keep the container tightly closed.
IV. Spill and Emergency Plan
A. Small Spills:
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean: Clean the spill area with soap and water.
B. Large Spills:
-
Evacuate: Evacuate the laboratory immediately and alert others in the vicinity.
-
Isolate: Isolate the spill area and prevent entry.
-
Contact Safety Personnel: Notify your institution's environmental health and safety (EHS) department or the appropriate emergency response team.
C. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1]
V. Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[4] This chemical is toxic to aquatic life and should not be released into the environment.[4][5]
VI. Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
